molecular formula C12H11NO B1331480 2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3456-99-3

2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1331480
CAS No.: 3456-99-3
M. Wt: 185.22 g/mol
InChI Key: PDZIFGIQUYFQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZIFGIQUYFQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301444
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-99-3
Record name 3456-99-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the Fischer indole synthesis for producing 2,3,4,9-tetrahydro-1H-carbazol-1-one, a significant heterocyclic compound. The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough overview of the reaction mechanism, experimental protocols, and relevant data.

Core Concepts and Mechanism

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] The synthesis of this compound, a tricyclic indole derivative, is a prime example of this reaction's utility, particularly as it serves as a precursor in the synthesis of bioactive molecules.[3][4]

The reaction proceeds through a series of well-defined steps:

  • Phenylhydrazone Formation: The process begins with the acid-catalyzed condensation of phenylhydrazine with a cyclic dione, typically 1,3-cyclohexanedione, to form a phenylhydrazone intermediate.[5]

  • Tautomerization to Enehydrazine: The initially formed phenylhydrazone tautomerizes to its more reactive enehydrazine isomer.[1][3][5] This step is crucial for the subsequent rearrangement.

  • [2][2]-Sigmatropic Rearrangement: The enehydrazine, after protonation, undergoes a key[2][2]-sigmatropic rearrangement, which is mechanistically similar to a Claisen rearrangement.[1][5][6] This irreversible step involves the cleavage of the weak N-N bond and the formation of a new C-C bond, disrupting the aromaticity of the phenyl ring to form a di-imine intermediate.[1][2]

  • Rearomatization: A proton transfer event leads to the rearomatization of the six-membered ring, yielding a more stable intermediate.[7]

  • Cyclization: The amino group on the aromatic ring then performs an intramolecular nucleophilic attack on one of the imine carbons, forming a five-membered heterocyclic ring.[6][7] This results in a cyclic aminal.[1][5]

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring system of the final product, this compound.[1][5][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Fischer indole synthesis for this compound.

Fischer_Indole_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Reactants Phenylhydrazine + 1,3-Cyclohexanedione Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (+H⁺, -H₂O) Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Intramolecular Cyclization Product 2,3,4,9-Tetrahydro-1H- carbazol-1-one Aminal->Product Elimination (-NH₃, +H⁺)

Caption: Mechanism of the Fischer Indole Synthesis.

Quantitative Data Summary

The efficiency of the Fischer indole synthesis can be influenced by the choice of acid catalyst, solvent, and reaction temperature.[8] While the synthesis of the specific target this compound is a specialized application, data from related syntheses of tetrahydrocarbazoles provide valuable insights.

ReactantsCatalyst/SolventTemperatureTimeYield (%)Reference
Phenylhydrazine + CyclohexanoneGlacial Acetic AcidReflux30 min75.2%[7]
Phenylhydrazine HCl + Cyclohexanone[bmim(BF4)] Ionic LiquidWater Bath1 hrExcellent[9]
Acetone phenylhydrazone + CyclohexanoneGlacial Acetic AcidBoiling30 min50%[10]
o-Iodoaniline + CyclohexanonePd(OAc)₂ / DABCO / DMF105 °C3 hr65%[11]

Note: The last entry refers to a related palladium-catalyzed indole synthesis, offering an alternative to the classic Fischer conditions.

Experimental Protocols

A generalized experimental protocol for the synthesis of tetrahydrocarbazoles via the Fischer method is outlined below. This procedure is based on common laboratory practices reported in the literature.[5][7][9]

Materials:

  • Phenylhydrazine or Phenylhydrazine hydrochloride

  • Cyclohexanone or 1,3-Cyclohexanedione

  • Acid Catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid, Zinc Chloride, or an Ionic Liquid like [bmim(BF4)])

  • Solvent (e.g., Glacial Acetic Acid, Methanol, or the catalyst itself may serve as the solvent)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the carbonyl compound (e.g., cyclohexanone) is dissolved in the chosen solvent (e.g., glacial acetic acid).

  • Hydrazine Addition: Phenylhydrazine is added to the stirred solution. In some protocols, this addition is performed slowly, especially if the reaction is exothermic.[7] If starting with the pre-formed phenylhydrazone, it is simply dissolved in the acidic medium.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically ranging from 30 minutes to several hours).[7][9][10] The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate directly from the solution upon cooling or require the addition of water to induce precipitation.

  • Purification: The crude product is collected by vacuum filtration and washed with a suitable solvent (e.g., water, cold ethanol) to remove residual acid and unreacted starting materials. Further purification is typically achieved by recrystallization from a solvent such as methanol or ethanol to yield the pure tetrahydrocarbazole product.[7]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the typical laboratory workflow for this synthesis.

Experimental_Workflow Start Start Reagents 1. Mix Reactants (Phenylhydrazine, Dione) and Acid Catalyst/Solvent Start->Reagents Reaction 2. Heat Mixture (Reflux) Reagents->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Cool and Precipitate Product Monitor->Workup Complete Purify 5. Isolate and Purify (Filtration, Recrystallization) Workup->Purify Analysis 6. Characterize Product (NMR, MS, etc.) Purify->Analysis End End Analysis->End

References

The Borsche-Drechsel Cyclization: A Technical Guide to Tetrahydrocarbazolone Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the tetrahydrocarbazole core is of significant interest due to its prevalence in numerous biologically active compounds. The Borsche-Drechsel cyclization, a classic yet powerful acid-catalyzed reaction, provides an efficient route to this valuable scaffold. This technical guide offers a comprehensive overview of the Borsche-Drechsel cyclization for the synthesis of tetrahydrocarbazolones, detailing its mechanism, experimental protocols, and applications in the pharmaceutical landscape.

Introduction to the Borsche-Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche-Drechsel cyclization is a chemical reaction used to synthesize tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2] This reaction is a specific application of the more broadly known Fischer indole synthesis.[3] The resulting tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry, forming the core of compounds with neuroprotective, anti-cancer, and anti-diabetic properties.[3][4]

Reaction Mechanism

The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis. The reaction is initiated by the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone to form a cyclohexanone phenylhydrazone. This is followed by a series of intramolecular rearrangements and a final cyclization with the elimination of ammonia to yield the tetrahydrocarbazole product.

The key steps of the mechanism are as follows:

  • Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the condensation of a substituted phenylhydrazine and cyclohexanone under acidic conditions.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: A thermally induced[5][5]-sigmatropic rearrangement, a key bond-forming step, occurs.

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and the elimination of an ammonia molecule to afford the final tetrahydrocarbazole product.[3]

Borsche_Drechsel_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Phenylhydrazine Phenylhydrazine Hydrazone Cyclohexanone Phenylhydrazone Phenylhydrazine->Hydrazone + Cyclohexanone (Acid Catalyst, Heat) Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic_Intermediate Intermediate after [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Sigmatropic_Intermediate->Cyclized_Intermediate Cyclization Tetrahydrocarbazole Tetrahydrocarbazole Cyclized_Intermediate->Tetrahydrocarbazole - NH3 Drug_Discovery_Workflow cluster_synthesis Scaffold Synthesis cluster_development Drug Development Borsche_Drechsel Borsche-Drechsel Cyclization Tetrahydrocarbazole Tetrahydrocarbazole Scaffold Borsche_Drechsel->Tetrahydrocarbazole Library_Synthesis Library Synthesis & Scaffold Hopping Tetrahydrocarbazole->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

References

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, neuroprotective, and hypoglycemic activities.[1][2][3] This technical guide provides an in-depth overview of the primary synthetic routes to these valuable molecules, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through variations of the Fischer indole synthesis. This venerable reaction, along with its named variant, the Borsche–Drechsel cyclization, offers a reliable and versatile approach to this scaffold.[4][5]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. In the context of this compound synthesis, this typically involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexane-1,2-dione derivative or a protected equivalent like 2-aminocyclohexanone.[6][7] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the carbazole core.[4]

Borsche–Drechsel Cyclization

A specific application of the Fischer indole synthesis, the Borsche–Drechsel cyclization, utilizes the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form the tetrahydrocarbazole ring.[4][5][8] This method is a cornerstone in the synthesis of this class of compounds.[9]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

Protocol 1: Fischer Indole Synthesis of this compound from 2-Aminocyclohexanone Hydrochloride[6]

This one-pot procedure offers a convenient route to the title compound.

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Phenylhydrazine hydrochloride

  • 2 N Sodium hydroxide solution

  • 80% Acetic acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a mixture of 2-aminocyclohexanone hydrochloride (79.3 mg, 0.53 mmol) and phenylhydrazine hydrochloride (63.6 mg, 0.44 mmol), add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.

  • Stir the mixture at room temperature for 15 minutes.

  • Reflux the mixture for 5 hours.

  • Add 3 mL of 80% acetic acid solution.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Borsche-Drechsel Cyclization for the Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[8]

This protocol describes a representative procedure for synthesizing a substituted tetrahydrocarbazole.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol or ethanol for recrystallization

  • Petroleum ether/ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Continue refluxing for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.

  • Dry the purified product under vacuum.

Quantitative Data

The following tables summarize representative yields and characterization data for various this compound derivatives.

Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis [6]

CompoundRYield (%)m.p. (°C)
3a H85225-227
3b 8-CH₃82210-212
3c 8-Cl88230-232
3d 7-CH₃80205-207
3e 6-CH₃83240-242
3f 6-Cl86255-257

Table 2: Spectroscopic Data for Selected this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
2,3,4,9-Tetrahydro-1H-carbazole [10]10.81 (s, 1H), 7.33-6.38 (m, 4H), 3.02-2.50 (m, 4H), 1.84-1.85 (m, 4H)158.9, 156.6, 135.9, 132.3, 128.1, 110.5, 108.7, 102.8, 31.2, 29.5, 29.2, 22.9172.2 (M⁺+1)3401, 2928, 1470, 739
7-Methyl-1-oxo-2-(3′-methylpropan-1′-al)-1,2,3,4-tetrahydrocarbazole (2b) 8.93 (s, 1H), 7.53 (s, 1H), 7.20-7.23 (m, 3H), 3.26-2.23 (m, 5H), 2.47 (s, 3H), 1.19-1.27 (m, 3H)191.25, 191.09269 (M⁺)3256, 1655, 1639
N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide (6b) [11]7.62–7.05 (m, 12H), 2.87–2.83 (m, 2H), 2.62–2.58 (m, 2H), 1.86–1.73 (m, 4H)153.8, 143.4, 135.1, 135.0, 129.3, 129.2, 126.2, 125.8, 122.6, 121.6, 117.8, 115.8, 112.8, 24.1, 23.4, 22.7, 21.0-2927, 1679, 1589, 1489

Visualizations

Synthetic Workflow and Biological Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and relevant signaling pathways implicated in the biological activity of these derivatives.

G cluster_0 Fischer Indole Synthesis Workflow A Phenylhydrazine D Phenylhydrazone Intermediate A->D + B Cyclohexanone Derivative B->D + C Acid Catalyst (e.g., Acetic Acid) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Elimination of Ammonia E->F G This compound Derivative F->G

Caption: General workflow for the Fischer Indole Synthesis of tetrahydrocarbazol-1-one derivatives.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition THC Tetrahydrocarbazole Derivative PI3K PI3K THC->PI3K Inhibits Apoptosis Apoptosis THC->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits G cluster_2 AMPK Pathway Activation for Hypoglycemic Effect THC Tetrahydrocarbazole Derivative AMPK AMPK THC->AMPK Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

References

The Multifaceted Biological Activities of the Tetrahydrocarbazolone Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazolone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This tricyclic system, consisting of a fused indole and cyclohexanone ring, serves as a versatile template for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth overview of the diverse biological activities associated with the tetrahydrocarbazolone core, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Anticancer Activity

Tetrahydrocarbazolone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Recent studies have highlighted the potential of these compounds to overcome multidrug resistance in cancer cells.[6] Some derivatives act as DNA intercalators and inhibit topoisomerases, essential enzymes for DNA replication and repair in cancer cells.[5] Furthermore, inhibition of protein kinases and modulation of pathways involving vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α) have been reported.[4]

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineAssayIC50Reference
THC-Thiazolinone Hybrid 11c Jurkat (Leukemia)SRB Assay1.44 ± 0.09 µM[5]
U937 (Lymphoma)SRB Assay1.77 ± 0.08 µM[5]
HCT-116 (Colon)SRB Assay6.75 ± 0.08 µM[5]
THC-Thiazolinone Hybrid 12c Jurkat (Leukemia)SRB AssayNot explicitly stated, but potent[5]
U937 (Lymphoma)SRB AssayNot explicitly stated, but potent[5]
HCT-116 (Colon)SRB AssayNot explicitly stated, but potent[5]
THC-Dithioate Hybrid 6f MCF7 (Breast)Not specified7.24 nM/mL[7][8]
HCT116 (Colon)Not specifiedPotent[7][8]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cytotoxicity in cancer cell lines.[5][9]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazolone derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

anticancer_workflow start Start: Seed Cancer Cells in 96-well plate treat Treat with Tetrahydrocarbazolone Derivatives start->treat incubate Incubate (e.g., 48-72h) treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with 1% Acetic Acid stain->wash solubilize Solubilize dye with Tris base wash->solubilize read Measure Absorbance (515 nm) solubilize->read analyze Calculate IC50 read->analyze

SRB Cytotoxicity Assay Workflow.

Antimicrobial Activity

The tetrahydrocarbazolone scaffold has been explored for its potential to combat bacterial and fungal infections.[1][10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2][11] The proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes like DNA gyrase.[6][10]

Quantitative Antimicrobial Activity Data
Compound IDMicroorganismAssayMIC (µg/mL)Reference
THCZ Derivative 6a Staphylococcus aureusNot specifiedNot specified, but potent[10]
Escherichia coliNot specifiedNot specified, but potent[10]
THCZ Derivative 6c Staphylococcus aureusNot specifiedNot specified, but potent[10]
Escherichia coliNot specifiedNot specified, but potent[10]
THCZ Derivative 12 Staphylococcus aureusNot specifiedNot specified, but potent[10]
Escherichia coliNot specifiedNot specified, but potent[10]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the tetrahydrocarbazolone derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • Visualization (Optional): A growth indicator such as a tetrazolium salt can be added to aid in the visualization of bacterial growth.[14]

antimicrobial_workflow start Start: Prepare Serial Dilutions of Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine Determine MIC observe->determine

Broth Microdilution for MIC Determination.

Anti-inflammatory Activity

Tetrahydrocarbazolone derivatives have emerged as promising anti-inflammatory agents.[15][16] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a critical role in the synthesis of pro-inflammatory prostaglandins.[15][16][17] Some derivatives also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways.[15]

Quantitative Anti-inflammatory Activity Data
Compound IDTarget/AssayIC50Reference
THCz Derivative 1 COX-20.29 µM[17]
COX-115.7 µM[17]
THCz Derivative 2 COX-20.82 µg/mL[17]
THCz Derivative 3 Nitric Oxide (iNOS)1.7 µM[17]
THCz-Diazole 9 HRBC Membrane Stabilization1.89 µg/mL[18][19]
THCz-Diazole 10 HRBC Membrane Stabilization1.66 µg/mL[18][19]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17][20]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

  • Reaction Mixture: In a 96-well plate, add buffer, a heme cofactor, and the test tetrahydrocarbazolone compound at various concentrations.

  • Enzyme Addition: Add the COX enzyme to each well and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for prostaglandin synthesis.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (Inflammation) lox->leukotrienes thcz Tetrahydrocarbazolone Derivatives thcz->cox Inhibition thcz->lox Inhibition (some derivatives) neuroprotective_workflow start Start: Administer Compound to Mice (7 days) brdu Co-administer BrdU to label newborn neurons start->brdu process Perfuse and Collect Brains brdu->process stain Immunohistochemistry for BrdU process->stain quantify Quantify BrdU+ cells in Hippocampus stain->quantify analyze Compare Treated vs. Control quantify->analyze

References

Spectroscopic Profile of 2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic ketone with a core structure found in various biologically active compounds. This document details the expected data from key analytical techniques, outlines the experimental protocols for obtaining this data, and presents a logical workflow for the characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~1650StrongC=O Stretch (α,β-unsaturated ketone)
~1630MediumC=C Stretch (aromatic)
~1470MediumC-H Bend (alkane)
~740StrongC-H Bend (ortho-disubstituted aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation method.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1HN-H
7.2-7.5m4HAr-H
2.7-2.8t2HC4-H₂
2.5-2.6t2HC2-H₂
2.1-2.2m2HC3-H₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) would be reported in Hz.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195C1 (C=O)
~138C9a
~136C4a
~127C5a
~122C7
~120C6
~118C8
~111C9b
~38C4
~23C2
~22C3

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
185High[M]⁺ (Molecular Ion)
156Moderate[M-CHO]⁺
128Moderate[M-C₃H₅O]⁺

Note: The fragmentation pattern can provide valuable structural information.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the probe of a nuclear magnetic resonance spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR).

  • ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides clues about the molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Spectroscopic Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Technical Guide/ Whitepaper Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The presented data and protocols are essential for the quality control, characterization, and further development of this and related compounds in a research and drug discovery setting.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic framework provides an excellent platform for the development of a diverse range of therapeutic agents. This technical guide delves into the synthesis, derivatization, and multifaceted pharmacological applications of this versatile core, with a focus on its utility in the development of anti-Alzheimer's, anticancer, and antimicrobial agents.

Anti-Alzheimer's Disease Applications: Targeting Cholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients.[1] A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Derivatives of this compound have emerged as potent inhibitors of these enzymes.

Quantitative Data: Cholinesterase Inhibition

A series of 22 derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their in vitro inhibitory activity against AChE and BChE using Ellman's method. The results, including IC50 values, are summarized in the table below.

CompoundRR'IC50 (µM) AChEIC50 (µM) BChE
1 HH2.02 ± 0.4798.97 ± 0.450
2 6-NO₂H2.68 ± 0.6527.31 ± 0.890
3 6-NH₂H0.0388 ± 0.0080.482 ± 0.180
4 6-NO₂9-CH₃0.0324 ± 0.0042.553 ± 0.770
5 6-NO₂9-C₂H₅1.94 ± 0.4006.04 ± 0.610
6 6-NO₂9-C₃H₇4.19 ± 0.63014.38 ± 0.150
7 6-NO₂9-C₄H₉4.50 ± 0.56011.21 ± 0.780
8 6-NO₂9-C₅H₁₁5.24 ± 0.87313.29 ± 0.520
9 6-NO₂9-C₆H₁₃5.86 ± 0.75015.12 ± 0.840
10 6-NO₂9-C₇H₁₅6.12 ± 0.91016.45 ± 0.930
11 6-NHSO₂C₇H₇H3.15 ± 0.5509.88 ± 0.460
12 6-NHSO₂CH₃H4.08 ± 0.62012.74 ± 0.680
13 6-NHSO₂C₆H₅H3.82 ± 0.49011.53 ± 0.590
14 6-NHCH₂C₆H₅H2.57 ± 0.3808.14 ± 0.410
15 6-NHC₂H₅H0.091 ± 0.0121.25 ± 0.240
16 6-NHC₃H₇H0.154 ± 0.0212.87 ± 0.310
17 6-NHC₄H₉H0.041 ± 0.0063.11 ± 0.350
18 6-NHC₅H₁₁H0.218 ± 0.0294.59 ± 0.420
19 6-NHSO₂C₇H₇9-CH₃3.98 ± 0.51012.01 ± 0.610
20 6-NHSO₂CH₃9-CH₃4.87 ± 0.68014.22 ± 0.740
21 6-NHCOC₆H₅9-CH₃3.29 ± 0.43010.76 ± 0.530
22 6-NHCH₂C₆H₅9-CH₃2.91 ± 0.4009.33 ± 0.480
Donepezil --0.0427 ± 0.0781.216 ± 0.045

Data sourced from Reference

Signaling Pathway: Cholinergic Neurotransmission

The therapeutic effect of these compounds is achieved by inhibiting AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_cleft ACh Vesicle->ACh_cleft Release AChE AChE / BChE ACh_cleft->AChE Degradation Receptor Muscarinic/Nicotinic Receptor ACh_cleft->Receptor Binding Inhibitor Carbazole Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction (Cognition, Memory) Receptor->Signal

Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.

Experimental Protocols

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[2] Redistilled phenylhydrazine (0.1 mol) is then added dropwise over 30 minutes.[2] The mixture is refluxed on a water bath for an additional 30 minutes.[2] The reaction mixture is subsequently poured into ice-cold water with continuous stirring, leading to the separation of a brown-colored solid.[2] The solid is filtered, washed repeatedly with water, and recrystallized from methanol with a small amount of decolorizing carbon to yield the title compound.[2]

The inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine with dithiobisnitrobenzoate (DTNB) to produce a yellow color, which is measured spectrophotometrically. The rate of formation of thiocholine from the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes is monitored.

  • Enzyme and Substrate Preparation: AChE is obtained from brain homogenate of Swiss albino mice, and BChE is obtained from serum. A stock solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) is prepared in distilled water.

  • Assay Procedure:

    • A clear supernatant of the brain homogenate (for AChE) or serum (for BChE) is diluted with a freshly prepared DTNB solution in Sorenson phosphate buffer (pH 8.0).

    • Aliquots of this mixture are pipetted into test tubes.

    • The test compounds, dissolved in a suitable solvent, are added to the test tubes at various concentrations. A control tube contains the solvent alone.

    • The substrate solution is added to all test tubes to initiate the reaction.

    • The absorbance is measured spectrophotometrically at 420 nm at different time points.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Anticancer Applications: A Multi-pronged Attack

The this compound scaffold has also demonstrated significant potential in the development of anticancer agents. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics.

Quantitative Data: In Vitro Cytotoxicity

Several studies have reported the anticancer activity of tetrahydrocarbazole derivatives. For instance, certain hybrids incorporating a 5-arylidene-4-thiazolinone scaffold have shown potent activity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
11c Jurkat (Leukemia)1.44 ± 0.09
11c U937 (Lymphoma)1.77 ± 0.08
11c HCT-116 (Colon Cancer)6.75 ± 0.08
12c Jurkat (Leukemia)Potent (IC50 not specified)
12c U937 (Lymphoma)Potent (IC50 not specified)
12c HCT-116 (Colon Cancer)Potent (IC50 not specified)

Data for compounds 11c and 12c sourced from Reference[3]

Other derivatives have also shown promising activity against human glioma cell lines.

CompoundCancer Cell LineIC50 (µM)
15 U87 MG (Glioma)18.50
16 U87 MG (Glioma)47
17 U87 MG (Glioma)75
Carmustine (Standard) U87 MG (Glioma)18.24
Temozolomide (Standard) U87 MG (Glioma)100

Data for compounds 15, 16, and 17 sourced from Reference[4]

Signaling Pathways: Mechanisms of Anticancer Action

The anticancer activity of tetrahydrocarbazole derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

Anticancer_Mechanisms cluster_dna DNA-Targeting cluster_cytoskeleton Cytoskeletal Disruption cluster_signaling Signal Transduction Inhibition THC Tetrahydrocarbazole Derivative DNA_Intercalation DNA Intercalation THC->DNA_Intercalation Topo_Inhibition Topoisomerase I/II Inhibition THC->Topo_Inhibition Tubulin_Polymerization Inhibition of Tubulin Polymerization THC->Tubulin_Polymerization EGFR_Inhibition EGFR Inhibition THC->EGFR_Inhibition Apoptosis Apoptosis DNA_Intercalation->Apoptosis Topo_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin_Polymerization->CellCycleArrest EGFR_Inhibition->Apoptosis EGFR_Inhibition->CellCycleArrest

Caption: Multiple anticancer mechanisms of tetrahydrocarbazole derivatives.

Experimental Protocols
  • Acetylation of the Core: 1,2,3,4-Tetrahydro-9H-carbazole (1) (0.1 mole) is dissolved in glacial acetic acid (10 mL), and acetyl chloride (0.1 mol) is added.[5] The mixture is refluxed for 30 minutes.[5] The solution is then evaporated, and the residue is crystallized to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole (2).[5]

  • Condensation to Form Imino Derivatives: Compound 2 (0.01 mole) is dissolved in ethanol (20 mL).[5] Sodium hydroxide (10%; 10 mL) and an appropriate amino compound (e.g., thiourea, semicarbazide) (0.01 mole) are added.[5] The reaction mixture is refluxed for 4 hours, cooled, and then dilute hydrochloric acid (10 mL) is added to precipitate the imino derivative.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]

  • Reaction Setup: A reaction mixture containing purified tubulin, a fluorescent reporter, GTP, and a polymerization buffer is prepared on ice.

  • Compound Addition: The test compound, a positive control (e.g., nocodazole), and a vehicle control are added to a 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • Fluorescence Measurement: The fluorescence intensity is measured over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the fluorescence signal compared to the control indicates inhibition of tubulin polymerization.

Antimicrobial Applications: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat. Carbazole derivatives have been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)
8f S. aureus (MRSA)0.5 - 2
9d S. aureus (MRSA)0.5 - 2
Carbazole-based pyrazoles S. lactis, B. subtilis, P. putide35 - 55

Data for compounds 8f and 9d sourced from Reference[8]. Data for carbazole-based pyrazoles sourced from Reference[9]. Note: The specific structures of these compounds are complex derivatives of the carbazole core.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesis of Carbazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Data_Analysis Data Analysis and SAR Studies MIC_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the screening of antimicrobial compounds.

Experimental Protocols

The synthesis of antimicrobial carbazole derivatives often involves multi-step reactions to introduce pharmacophoric groups that enhance activity. For example, a series of derivatives can be prepared through N-alkylation of the tetrahydrocarbazole core followed by a click reaction with various aromatic azides.[10]

  • N-Alkylation: The tetrahydrocarbazole (1) is reacted with propargyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to yield 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole (2).[10]

  • Click Reaction: The resulting alkyne (2) undergoes a copper-catalyzed Huisgen [3+2] cycloaddition with a variety of substituted aromatic azides to produce the final 1,2,3-triazole-containing carbazole derivatives.[10]

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. Its derivatives have demonstrated significant promise as anti-Alzheimer's agents through the inhibition of cholinesterases, as anticancer agents by targeting multiple cellular pathways, and as antimicrobial agents to combat infectious diseases. The synthetic accessibility and the ease of functionalization of this core structure continue to make it an attractive starting point for the design and development of novel therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the discovery of new and effective drug candidates.

References

The Pharmacophoric Versatility of 2,3,4,9-Tetrahydro-1H-carbazol-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold, a prominent heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide delves into the multifaceted role of this pharmacophore in drug design, exploring its application in oncology, inflammation, and neurodegenerative diseases. We will provide a comprehensive overview of its biological activities, elucidate the underlying signaling pathways, present detailed experimental protocols for its evaluation, and summarize key structure-activity relationship (SAR) data.

Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated significant potential across multiple therapeutic areas. The inherent bioactivity of the carbazole nucleus, combined with the versatility of substitution at various positions, allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Anticancer Activity

The tetrahydrocarbazole scaffold is a key component in a multitude of natural and synthetic compounds exhibiting potent anticancer properties.[1] These derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms of action.[2][3][4]

Key mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[3]

  • Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

  • DNA Intercalation: Inserting into the DNA structure, thereby interfering with replication and transcription.[2]

  • Modulation of Key Signaling Proteins: Including vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and histone deacetylases (HDACs).[3]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydrocarbazole derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid pathway.[5][6] By inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), these compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6]

Neuroprotective Effects in Alzheimer's Disease

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease is a major challenge in modern medicine. The this compound pharmacophore has shown considerable promise in this area. Its derivatives have been found to exhibit neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the quantitative data for various this compound derivatives, highlighting their structure-activity relationships.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
9d HHHJurkat3.11[7]
10e HHHJurkat11.89[7]
10g HHHU9375.25[7]
10f HHHU9377.32[7]
5i HHHMCF-78.2[7]
6i HHHHepG-218.2[7]
4a HHHHCT11662.63[8]
4g HHHHCT-1161.09[8]
4h HHHHCT11689.38[8]
4j HHHHCT11675.21[8]
4k HHHHCT11669.84[8]
4f HHHHCT11615.59[8]
SF1 ---Hep-2C6.232[9]
SF4 ---Hep-2C7.208[9]
SF5 ---Hep-2C6.181[9]
SF9 ---Hep-2C14.24[9]

Table 2: Anti-inflammatory Activity of Tetrahydrocarbazole Derivatives

Compound IDR1R2R3AssayIC50 (µg/mL)Reference
1 H6,8-dinitroHHRBC Membrane Stabilization1.36[10][11]
2 H6,8-dinitroHHRBC Membrane Stabilization0.06[10][11]
3 H6,8-dinitroHHRBC Membrane Stabilization0.7[10][11]
4 H6,8-dinitroHHRBC Membrane Stabilization28.61[10][11]
5 H6,8-dinitroHHRBC Membrane Stabilization0.86[10][11]
6 H6,8-dinitroHHRBC Membrane Stabilization0.82[10][11]
7 H6,8-dinitroHHRBC Membrane Stabilization2.91[10][11]
8 H6,8-dinitroHHRBC Membrane Stabilization28.22[10][11]
9 H6,8-dinitroHHRBC Membrane Stabilization1.89[10][11]
10 H6,8-dinitroHHRBC Membrane Stabilization1.66[10][11]

Signaling Pathways in Drug Action

The therapeutic effects of this compound derivatives are underpinned by their modulation of specific intracellular signaling pathways.

Anticancer Signaling Pathways

dot

anticancer_pathways THC Tetrahydrocarbazole Derivative DNA DNA THC->DNA Intercalation Tubulin Tubulin THC->Tubulin Inhibition of Polymerization Signaling_Proteins Signaling Proteins (VEGF, TNF-α, HDACs) THC->Signaling_Proteins Modulation Apoptosis_Pathway Apoptosis Pathway DNA->Apoptosis_Pathway Cell_Cycle_Pathway Cell Cycle Pathway Tubulin->Cell_Cycle_Pathway Signaling_Proteins->Apoptosis_Pathway Signaling_Proteins->Cell_Cycle_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Pathway->Cell_Cycle_Arrest

Caption: Anticancer mechanisms of tetrahydrocarbazole derivatives.

Anti-inflammatory Signaling Pathway

dot

anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX COX2 Cyclooxygenase-2 (COX-2) LOX5 5-Lipoxygenase (5-LOX) Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation THC Tetrahydrocarbazole Derivative THC->COX2 Inhibition THC->LOX5 Inhibition

Caption: Anti-inflammatory action via the arachidonic acid pathway.

Neuroprotective Signaling Pathway (PI3K/Akt)

dot

neuroprotective_pathway THC Tetrahydrocarbazole Derivative Receptor Receptor THC->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Neuronal_Survival Neuronal Survival and Growth mTOR->Neuronal_Survival Promotes

Caption: Neuroprotection through the PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis

This protocol describes a general one-pot synthesis of the 1-oxo-1,2,3,4-tetrahydrocarbazole core structure.[12]

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Phenylhydrazine hydrochloride

  • 2 N Sodium hydroxide solution

  • 80% Acetic acid solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol), add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.

  • Stir the mixture for 15 minutes at room temperature.

  • Reflux the mixture for 5 hours.

  • Add 80% acetic acid solution (3 mL) to the reaction mixture.

  • After cooling to room temperature, pour the mixture into a saturated NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.

dot

synthesis_workflow Start Start: Mix Reactants (2-Aminocyclohexanone HCl, Phenylhydrazine HCl) Add_NaOH Add 2N NaOH (Stir 15 min) Start->Add_NaOH Reflux Reflux 5 hours Add_NaOH->Reflux Add_Acetic_Acid Add 80% Acetic Acid Reflux->Add_Acetic_Acid Quench Quench with Saturated NaHCO3 Add_Acetic_Acid->Quench Extract Extract with EtOAc Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product Product: 1-Oxo-1,2,3,4- tetrahydrocarbazole Purify->Product

Caption: Workflow for the synthesis of the tetrahydrocarbazol-1-one core.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Cisplatin or Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

Conclusion

The this compound pharmacophore represents a remarkably versatile scaffold in drug design, with demonstrated efficacy in oncology, inflammation, and neurodegenerative diseases. The extensive body of research highlights the importance of continued exploration of this privileged structure to develop novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable class of compounds.

References

A Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound belonging to the tetrahydrocarbazole class. This family of molecules is a significant scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic analogues with a wide spectrum of biological activities.[1][2] Derivatives of this structure have been explored for their potential as anticancer, antimicrobial, anti-Alzheimer's, and anti-inflammatory agents.[1][2][3] This guide details the compound's key physicochemical properties, experimental protocols for its synthesis, and insights into its biological mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological and chemical systems, guiding formulation, and predicting its pharmacokinetic profile.

PropertyValueSource(s)
IUPAC Name 2,3,4,9-tetrahydrocarbazol-1-one[4]
Molecular Formula C₁₂H₁₁NO[4]
Molecular Weight 185.22 g/mol [4]
Appearance White to light yellow powder/crystal[5]
Melting Point 169.0 - 173.0 °C[5]
Purity (Typical) >98.0% (HPLC)[5]
Exact Mass 185.084063974 Da[4]
XLogP3 (Computed) 2.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]
Topological Polar Surface Area 32.9 Ų[4]
Complexity (Computed) 251[4]

Experimental Protocols & Synthesis

The synthesis of the tetrahydrocarbazole scaffold is most classically achieved through the Fischer indole synthesis or its variants, such as the Borsche-Drechsel cyclization.[3][6] This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative.

General Synthesis via Fischer Indole Cyclization

A common and effective method for synthesizing the core tetrahydrocarbazole structure is the Borsche-Drechsel cyclization. The following protocol is a representative example for producing the parent compound, which is a direct precursor to many functionalized derivatives like this compound.

Protocol:

  • Reaction Setup: A solution of 2-(phenylhydrazono)cyclohexanone is prepared. This intermediate is typically formed by the condensation of phenylhydrazine and cyclohexane-1,2-dione.

  • Cyclization: The hydrazone intermediate is refluxed in a mixture of glacial acetic acid and a mineral acid such as hydrochloric acid.[7]

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into cold water with stirring to precipitate the crude product.[7]

  • Purification: The resulting solid is filtered, washed with water, and purified. Purification is typically achieved by column chromatography on silica gel using a solvent system such as petroleum ether and ethyl acetate.[6][7] The final product can be recrystallized from a suitable solvent like ethanol to yield pure crystals.[7]

The logical workflow for this synthetic process is illustrated below.

G Reactants Phenylhydrazine + Cyclohexanone Derivative Intermediate Phenylhydrazone Intermediate Reactants->Intermediate Condensation Cyclization Acid-Catalyzed Cyclization (Reflux) Intermediate->Cyclization Add Acetic/HCl Precipitation Precipitation in Cold Water Cyclization->Precipitation Purification Filtration & Column Chromatography Precipitation->Purification Product 2,3,4,9-Tetrahydro- 1H-carbazol-1-one Purification->Product G cluster_0 Normal Synaptic Function cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to Active Site Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis Inhibitor Tetrahydrocarbazol-1-one Derivative (Inhibitor) BlockedAChE Inhibited AChE Enzyme Inhibitor->BlockedAChE Binds to Enzyme NoReaction ACh Hydrolysis Blocked BlockedAChE->NoReaction IncreasedACh Increased ACh in Synapse NoReaction->IncreasedACh Results in

References

A Technical Guide to the Synthesis of Novel 2,3,4,9-tetrahydro-1H-carbazol-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel analogs of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a core scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] This document details established and innovative synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

The this compound skeleton is a prominent structural motif found in a multitude of natural products and pharmacologically active molecules.[1][4] Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] The versatile biological profile of these compounds has spurred continuous interest in the development of novel and efficient synthetic routes to access a diverse library of analogs for drug discovery and development programs.[1][8] This guide will explore the core synthetic strategies employed for the construction of this important heterocyclic system.

Core Synthetic Strategies

The synthesis of this compound and its derivatives is predominantly achieved through several key chemical transformations. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for the construction of the indole ring system, which is the core of the tetrahydrocarbazolone scaffold.[1][9][10][11][12][13] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. In the context of tetrahydrocarbazol-1-ones, the reaction proceeds between a substituted phenylhydrazine and a cyclohexane-1,2-dione derivative or a protected precursor.[9]

A common approach involves the reaction of various phenylhydrazine hydrochlorides with 2-aminocyclohexanone hydrochloride under mild conditions, providing a convenient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[9] The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has also been explored as a green and reusable catalyst for this transformation, offering excellent yields and shorter reaction times.[13]

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone phenylhydrazine->phenylhydrazone + cyclohexanone Cyclohexanone Derivative cyclohexanone->phenylhydrazone carbazolone This compound enamine Enamine Tautomer phenylhydrazone->enamine enamine->carbazolone [3,3]-Sigmatropic Rearrangement & Cyclization

Fischer Indole Synthesis Pathway
Palladium-Catalyzed Annulation

Modern cross-coupling reactions have provided powerful alternatives to classical methods. Palladium-catalyzed annulation between o-haloanilines and ketones has emerged as an efficient route for indole synthesis, and by extension, for the preparation of tetrahydrocarbazolones.[14] This methodology often exhibits high regioselectivity and functional group tolerance, which are advantageous for the synthesis of complex analogs.[14] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, provides a foundational technology for these synthetic strategies.[15][16][17][18][19]

The reaction typically involves the coupling of an o-iodoaniline with a cyclic ketone in the presence of a palladium catalyst, such as palladium acetate, and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] The choice of phosphine ligands is crucial for the efficiency of these reactions, with bulky, electron-rich ligands often providing the best results.[19]

Palladium_Catalyzed_Annulation o_haloaniline o-Haloaniline pd_complex1 Oxidative Addition Complex o_haloaniline->pd_complex1 + ketone Cyclic Ketone pd_complex2 Amine Coordination Complex ketone->pd_complex2 + Amine pd0 Pd(0) pd0->pd_complex1 pd_complex1->pd_complex2 pd_product Reductive Elimination pd_complex2->pd_product pd_product->pd0 carbazolone Tetrahydrocarbazolone pd_product->carbazolone

Palladium-Catalyzed Annulation Workflow
Brønsted Acid-Catalyzed Cyclization

A more recent approach involves the Brønsted acid-catalyzed synthesis of functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives.[20][21] This method allows for the introduction of various functional groups at the 4-position of the tetrahydrocarbazole core. The reaction proceeds through an intramolecular attack of the indole onto an activated aldehyde, followed by the elimination of water and subsequent nucleophilic attack.[20][21] This strategy offers a pathway to novel analogs with potential for diverse biological activities.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole[9]
  • A mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol) is stirred at room temperature.

  • A solution of 2 N sodium hydroxide (0.98 mmol) is added dropwise, and the mixture is stirred for 15 minutes.

  • The mixture is then refluxed for 5 hours.

  • After reflux, 80% acetic acid solution (3 mL) is added.

  • The reaction mixture is cooled to room temperature, poured into a saturated sodium bicarbonate solution (10 mL), and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried, concentrated, and purified to yield the desired product.

General Procedure for Palladium-Catalyzed Synthesis of Tetrahydrocarbazoles[14]
  • A two-necked flask is charged with cyclohexanone (60 mmol), o-iodoaniline (20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (60 mmol) in N,N-dimethylformamide (DMF) (60 mL).

  • The mixture is degassed three times via a nitrogen/vacuum cycle.

  • Palladium acetate (Pd(OAc)2) (0.1 mmol) is added.

  • The mixture is degassed twice more and then heated at 105 °C for 3 hours or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and partitioned between isopropyl acetate (150 mL) and water (50 mL).

  • The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound analogs.

Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis [9]

EntryPhenylhydrazine SubstituentProductYield (%)
1H1-Oxo-1,2,3,4-tetrahydrocarbazole85
24-Methyl6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole82
34-Chloro6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole78
44-Bromo6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole75
54-Nitro6-Nitro-1-oxo-1,2,3,4-tetrahydrocarbazole70

Table 2: Spectroscopic Data for Selected Tetrahydrocarbazolone Analogs [20][22]

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole7.03 (d, 1H), 6.82 (d, 1H), 6.64 (s, 1H), 3.60 (s, 3H), 2.78 (t, 2H), 2.52 (t, 2H), 1.90-1.78 (m, 4H)-231.08 [M+1]
4-((4-Chlorophenyl)thio)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one7.76 (d, 1H), 7.46 (d, 2H), 7.42 (d, 1H), 7.37 (d, 1H), 7.31 (d, 2H), 7.19 (t, 1H), 4.94 (t, 1H), 4.09 (s, 3H), 3.21 (ddd, 1H), 2.57-2.40 (m, 2H), 2.34-2.24 (m, 1H)191.4, 139.7, 134.4, 134.1, 133.8-

Table 3: Biological Activity of Selected Tetrahydrocarbazole Derivatives [3][22]

CompoundTargetActivity (IC50)
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesteraseSelective Inhibitor
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesteraseSelective Inhibitor
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineAcetylcholinesteraseSelective Inhibitor
4-Chlorophenylpiperazine derivative of tetrahydrocarbazoleMCF7 (human breast adenocarcinoma)7.24 nM/mL

Conclusion

The synthesis of novel analogs of this compound is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, from the classical Fischer indole synthesis to modern palladium-catalyzed reactions, provide a robust toolkit for chemists to access a wide array of derivatives. The presented data and experimental protocols serve as a valuable resource for researchers and scientists in the field, facilitating the design and synthesis of next-generation therapeutic agents based on this privileged scaffold. The continued exploration of new synthetic strategies and the expansion of the chemical space around the tetrahydrocarbazolone core will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Exploring the Structure-Activity Relationship of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic molecules. Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, with a particular focus on their potential as anticancer agents. This document details synthetic methodologies, summarizes quantitative biological data, and visualizes key signaling pathways and experimental workflows to support further research and development in this promising area.

Synthetic Strategies for the Tetrahydrocarbazole Core

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is most commonly achieved through the Fischer indole synthesis and its variations. The Borsche-Drechsel cyclization, a classic and efficient method, involves the condensation of a phenylhydrazine with cyclohexanone in the presence of an acid catalyst. More contemporary approaches have utilized ionic liquids to promote the cyclization, offering advantages in terms of reaction conditions and environmental impact.

A key intermediate for the synthesis of the title compounds is this compound, which can be prepared from the corresponding hydrazone. For instance, refluxing a solution of 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic and hydrochloric acid yields 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]

Structure-Activity Relationships and Anticancer Potential

While comprehensive quantitative structure-activity relationship (QSAR) studies for a broad series of this compound derivatives are not extensively documented in publicly available literature, significant insights can be drawn from studies on closely related analogs. The anticancer activity of tetrahydrocarbazole derivatives has been a primary focus of investigation, with many compounds exhibiting cytotoxicity against various cancer cell lines.

One key study explored the synthesis and cytotoxic activity of a series of 1- and 1,9-disubstituted tetrahydrocarbazole derivatives, starting from 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.[2][3] This provides valuable, albeit qualitative, SAR information regarding substitutions at the 1-position. The presence of oxygenated substituents on the carbazole ring has been noted to increase biological activity, and the mechanism of anticancer action is often attributed to DNA intercalation.[4]

The following table summarizes the cytotoxic activity of selected derivatives against the BT20 breast cancer cell line, as described in the literature.

Compound IDStructure/DescriptionCytotoxicity against BT20 cells
2 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazoleData not provided, used as starting material
3a Imino derivative of 2 with thioureaTested for cytotoxicity
3c Imino derivative of 2 with thiosemicarbazideTested for cytotoxicity
6 [2][5][6]Thiadiazino derivative from 3c Tested for cytotoxicity
7 N-formyl derivative of 6 Tested for cytotoxicity
14 1,9-Diphenylacetyl-tetrahydrocarbazole derivativeTested for cytotoxicity
15a Derivative of 14 Tested for cytotoxicity

Note: Specific IC50 values were not provided in the primary source for this series. The study indicated that these compounds were evaluated for their cytotoxic effects.[2][3]

Experimental Protocols

General Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-1-one Derivatives

A general and adaptable synthetic route to 1-substituted tetrahydrocarbazole derivatives begins with the acetylation of 2,3,4,9-tetrahydro-1H-carbazole.[2][3]

Step 1: Acetylation of 2,3,4,9-Tetrahydro-1H-carbazole (1) A mixture of 2,3,4,9-tetrahydro-1H-carbazole and acetyl chloride in glacial acetic acid is refluxed for 30 minutes. The solvent is then evaporated, and the resulting residue is crystallized to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole (2).[2][3]

Step 2: Condensation to Form Imino Derivatives (3a-e) Compound 2 is dissolved in ethanol with sodium hydroxide. An amino compound (e.g., thiourea, thiosemicarbazide) is added, and the mixture is refluxed for 4 hours. After cooling, dilute hydrochloric acid is added to precipitate the product.[2][3]

Step 3: Cyclization Reactions Further modifications, such as cyclization to form thiazolidine or thiadiazino derivatives, can be achieved by reacting the imino compounds with reagents like chloroacetic acid or thionyl chloride.[2][3]

Cytotoxicity Assay Protocol (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds can be evaluated using the microculture tetrazolium (MTT) assay.[2]

  • Cell Culture: Breast cancer cells (e.g., BT20) are cultured to a logarithmic growth phase.

  • Compound Treatment: The cells are treated in triplicate with various concentrations of the test compounds (typically ranging from 0.5 to 100 µg/mL). The compounds are first dissolved in a small amount of DMSO.

  • Incubation: The treated cells are incubated for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: The MTT reagent is added to the cells, which is converted to formazan by viable cells. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The anticancer effects of tetrahydrocarbazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Many carbazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.

apoptosis_pathway Carbazole Derivative Carbazole Derivative Mitochondrion Mitochondrion Carbazole Derivative->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 Carbazole Derivative Carbazole Derivative Checkpoint Activation Checkpoint Activation Carbazole Derivative->Checkpoint Activation Checkpoint Activation->G2 G2/M Arrest

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of substituted tetrahydrocarbazoles via the Fischer indole synthesis. This method is a cornerstone in heterocyclic chemistry, offering a versatile and efficient route to this important structural motif found in many biologically active compounds.[1][2][3]

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used chemical reaction to synthesize indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] This method is particularly valuable for the preparation of 1,2,3,4-tetrahydrocarbazoles, which are key intermediates in the synthesis of various biologically active molecules, including anti-convulsant, anti-tumor, anti-inflammatory, and anti-histamine agents.[2][5] The tetrahydrocarbazole core is a prominent feature in a number of natural products and pharmacologically active compounds.[1][2]

The synthesis proceeds by the reaction of a substituted phenylhydrazine with a cyclohexanone derivative to form a phenylhydrazone, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring system of the tetrahydrocarbazole.[4] Various Brønsted and Lewis acids can be employed as catalysts for this transformation.[4]

Key Applications in Drug Development

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[1][3] Researchers have synthesized various derivatives with potential applications as:

  • Antibacterial and Antifungal Agents: Certain substituted tetrahydrocarbazoles have shown promising activity against various microbial strains.[1]

  • Anticancer Agents: The planar carbazole ring system can intercalate with DNA, and derivatives have been investigated for their cytotoxic effects against cancer cell lines.[3]

  • Antipsychotic and Anti-emetic Drugs: The structural similarity to neurotransmitters has led to the development of tetrahydrocarbazole-based compounds with CNS activity.[1]

  • Anti-diabetic and Anti-obesity Agents: Some derivatives have been explored for their potential in metabolic disorders.[1]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of substituted tetrahydrocarbazoles. The following are representative examples based on established literature procedures.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from the well-established procedure by Rogers and Corson (1947).[7][8]

Materials:

  • Cyclohexanone (98 g, 1 mole)

  • Phenylhydrazine (108 g, 1 mole)

  • Glacial Acetic Acid (360 g, 6 moles)

  • Methanol (for recrystallization)

  • Decolorizing carbon

  • 1 L three-necked round-bottomed flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Beaker (1.5 L)

  • Büchner funnel and filter flask

Procedure:

  • A mixture of cyclohexanone (98 g, 1 mole) and glacial acetic acid (360 g, 6 moles) is placed in a 1 L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.

  • The mixture is heated to reflux with stirring.

  • Phenylhydrazine (108 g, 1 mole) is added dropwise over 1 hour.

  • The reaction mixture is refluxed for an additional hour.

  • The hot mixture is poured into a 1.5 L beaker and stirred to prevent the formation of lumps as it solidifies.

  • The mixture is cooled to approximately 5°C and filtered with suction.

  • The filter cake is washed with 100 ml of water, followed by 100 ml of 75% ethanol.

  • The crude product is air-dried.

  • The dried solid is recrystallized from approximately 700 ml of methanol after treatment with decolorizing carbon to yield 1,2,3,4-tetrahydrocarbazole.

Expected Yield: 76–85%[8] Melting Point: 115–116°C[8]

Protocol 2: One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

This protocol describes a convenient one-pot synthesis from 2-aminocyclohexanone hydrochloride and substituted phenylhydrazine hydrochlorides.[6][9]

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Substituted phenylhydrazine hydrochloride

  • 2N Sodium hydroxide solution

  • 80% Acetic acid solution

  • Saturated Sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Separatory funnel

General Procedure:

  • To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and the desired phenylhydrazine hydrochloride (0.44 mmol) in a round-bottom flask, add a solution of 2N sodium hydroxide (0.48 mL, 0.98 mmol) dropwise while stirring at room temperature.

  • Stir the mixture for 15 minutes at room temperature.

  • Reflux the mixture for 5 hours.

  • Add 3 mL of 80% acetic acid solution and continue to reflux.

  • After cooling to room temperature, pour the reaction mixture into a saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the yields of various substituted tetrahydrocarbazoles synthesized using the Fischer indole synthesis under different conditions as reported in the literature.

Table 1: Synthesis of Substituted 1-Oxo-1,2,3,4-tetrahydrocarbazoles [6][9]

EntryPhenylhydrazine Hydrochloride SubstituentProductYield (%)
1H1-Oxo-1,2,3,4-tetrahydrocarbazole73
24-Methyl6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole85
34-Methoxy6-Methoxy-1-oxo-1,2,3,4-tetrahydrocarbazole82
44-Chloro6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole78
54-Bromo6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole80
62-Methyl8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole75
73-Chloro5-Chloro- and 7-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole (mixture)70

Visualization of the Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of substituted tetrahydrocarbazoles.

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Phenylhydrazine Substituted Phenylhydrazine Hydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Hydrazone_Formation Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization [3,3]-Sigmatropic Rearrangement Extraction Extraction Cyclization->Extraction Neutralization Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Tetrahydrocarbazole Substituted Tetrahydrocarbazole Purification->Tetrahydrocarbazole

Caption: General workflow for the Fischer indole synthesis of substituted tetrahydrocarbazoles.

The following diagram illustrates the reaction mechanism of the Fischer Indole Synthesis.

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Protonation Protonation Enamine->Protonation H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclic_Aminal Cyclic Aminoacetal Diimine->Cyclic_Aminal Cyclization Elimination Elimination of NH3 Cyclic_Aminal->Elimination -NH3 Indole Indole Product (Tetrahydrocarbazole) Elimination->Indole Aromatization

Caption: Reaction mechanism of the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the synthesis of substituted tetrahydrocarbazoles. The protocols and data presented here provide a solid foundation for researchers in academia and industry to explore the synthesis of novel tetrahydrocarbazole derivatives for potential applications in drug discovery and development. The reaction's tolerance for a variety of substituents on both the phenylhydrazine and cyclohexanone starting materials allows for the generation of diverse chemical libraries for biological screening.

References

Application Notes and Protocols: Step-by-Step Borsche-Drechsel Cyclization of Cyclohexanone Arylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Borsche-Drechsel cyclization is a classic and reliable acid-catalyzed reaction for the synthesis of 1,2,3,4-tetrahydrocarbazoles from cyclohexanone arylhydrazones.[1][2][3] This reaction, first described by Edmund Drechsel in 1888 and further explored by Walther Borsche in 1908, is a cornerstone in heterocyclic chemistry and a key step in the synthesis of many carbazole-containing compounds.[1][2] Tetrahydrocarbazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of various pharmaceuticals.[4][5][6][7] This document provides detailed protocols and application notes for the Borsche-Drechsel cyclization of cyclohexanone arylhydrazones, aimed at researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The Borsche-Drechsel cyclization is mechanistically similar to the well-known Fischer indole synthesis.[1][3][5] The overall process involves two main stages: the formation of a cyclohexanone arylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

The reaction proceeds through the following key steps:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with cyclohexanone to form the corresponding cyclohexanone arylhydrazone.[3]

  • Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.[3]

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the crucial bond-forming step.[3]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to yield the final 1,2,3,4-tetrahydrocarbazole product.[1][3]

Applications in Drug Development

Carbazole derivatives are a significant class of heterocyclic compounds in the pharmaceutical industry, primarily utilized as intermediates for synthesizing a broad spectrum of drug molecules.[4] Their rigid, tricyclic structure serves as an excellent scaffold for developing complex active pharmaceutical ingredients (APIs) with specific therapeutic actions.[4] The incorporation of a carbazole moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, often leading to enhanced receptor binding, improved metabolic stability, or modulated drug delivery.[6]

Carbazole scaffolds are integral to many anti-cancer drugs and have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-psychotic properties.[9] Numerous carbazole alkaloids with biological activity have been isolated from natural sources, further highlighting their therapeutic potential.[7] The synthesis of novel carbazole derivatives through methods like the Borsche-Drechsel cyclization is therefore a critical area of research in the quest for new and more effective therapeutic agents.[7][10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole, a representative example of the Borsche-Drechsel cyclization.

Materials:

  • Cyclohexanone (98% or higher purity)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Methanol

  • Ethanol (75%)

  • Decolorizing Carbon

  • Sodium Bicarbonate (saturated solution)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask (1 L, three-necked)

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Beaker (1.5 L)

  • Büchner funnel and filter flask

  • Heating mantle

  • Standard laboratory glassware

Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

Step 1: Reaction Setup

  • In a 1-liter three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, combine 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.[11]

  • Heat the mixture to reflux with continuous stirring.[11]

Step 2: Addition of Phenylhydrazine

  • While the cyclohexanone solution is refluxing, add 108 g (1 mole) of phenylhydrazine dropwise through the dropping funnel over a period of 1 hour.[11]

Step 3: Reaction Completion

  • After the addition of phenylhydrazine is complete, continue to heat the reaction mixture at reflux for an additional hour.[11]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Isolation of Crude Product

  • Once the reaction is complete, pour the hot mixture into a 1.5-liter beaker and stir vigorously by hand as it cools and solidifies to prevent the formation of large lumps.[11]

  • Cool the mixture to approximately 5°C in an ice bath.[11]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11]

  • Cool the filtrate in ice and refilter through the same filter cake to maximize recovery. The final filtrate can be discarded.[11]

Step 5: Washing the Crude Product

  • Wash the filter cake with 100 ml of deionized water.[11]

  • Subsequently, wash the filter cake with 100 ml of 75% ethanol.[11]

  • Allow each wash to soak into the filter cake before applying suction.[11]

Step 6: Drying and Recrystallization

  • Air-dry the crude solid overnight.[11]

  • For purification, recrystallize the crude product from approximately 700 ml of methanol. The use of decolorizing carbon is recommended to remove colored impurities.[11]

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1,2,3,4-tetrahydrocarbazole. Yields and melting points can vary based on the purity of reagents and specific reaction conditions.

ParameterExpected ValueReference
Yield (Crude) 85-91%[11]
Yield (Recrystallized) 76-85%[11]
Melting Point 115-116 °C[11]
Appearance Crystalline solid

Visualizations

Reaction Mechanism

Borsche_Drechsel_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization Cyclohexanone Cyclohexanone Hydrazone Cyclohexanone Arylhydrazone Cyclohexanone->Hydrazone + Arylhydrazine Arylhydrazine Arylhydrazine Enamine Enamine Hydrazone_ref->Enamine H+ Rearranged_Intermediate Rearranged Intermediate Enamine_ref->Rearranged_Intermediate Heat Cyclized_Intermediate Cyclized Intermediate Tetrahydrocarbazole 1,2,3,4-Tetrahydrocarbazole Cyclized_Intermediate->Tetrahydrocarbazole - NH3 Rearranged_Intermediate_ref->Cyclized_Intermediate H+ Borsche_Drechsel_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Mix Cyclohexanone and Acetic Acid B 2. Heat to Reflux A->B C 3. Add Phenylhydrazine (1 hour) B->C D 4. Reflux for 1 hour C->D E 5. Pour into Beaker and Cool D->E F 6. Vacuum Filtration E->F G 7. Wash with Water F->G H 8. Wash with 75% Ethanol G->H I 9. Air Dry Crude Product H->I J 10. Recrystallize from Methanol I->J K 11. Collect Purified Crystals J->K

References

Application Notes and Protocols for the NMR Analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic ketone that serves as a key intermediate in the synthesis of various biologically active compounds, including alkaloids and potential therapeutic agents. The structural elucidation and purity assessment of this compound are critical for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides a powerful and non-destructive method for the detailed structural analysis of this molecule. These application notes provide a comprehensive overview of the NMR analysis of this compound, including detailed experimental protocols and interpretation of spectral data.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the carbazole ring system and the aliphatic protons of the cyclohexanone moiety. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Disclaimer: The following spectral data is based on the analysis of a structurally similar derivative, 1-(4'-hydroxybenzamido)-imine-1,2,3,4-tetrahydrocarbazole, as reported in the scientific literature.[1] The chemical shifts for the tetrahydrocarbazole core are expected to be comparable, with the most significant deviation at the C1 position due to the difference in functional groups (ketone vs. imine).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~2.6Triplet~6.5
H-3~2.1Multiplet-
H-4~2.9Triplet~6.0
H-5, H-6, H-7, H-8~6.7 - 7.8Multiplet-
N-H (Carbazole)~11.4Singlet-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The anticipated chemical shifts for each carbon atom are presented in the table below.

Disclaimer: The following spectral data is based on the analysis of a structurally similar derivative, 1-(4'-hydroxybenzamido)-imine-1,2,3,4-tetrahydrocarbazole, as reported in the scientific literature.[1] The chemical shifts for the tetrahydrocarbazole core are expected to be comparable, with a notable difference at the C1 position (ketone carbonyl vs. imine carbon).

Carbon AssignmentChemical Shift (δ, ppm)
C-1>190 (ketone C=O)
C-2~22.2
C-3~21.3
C-4~25.1
C-4a~125.0
C-4b~126.5
C-5~121.3
C-6~122.2
C-7~123.5
C-8~120.9
C-8a~136.3
C-9a~133.4

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

2. NMR Instrument Setup

  • The following protocol is based on a standard 400 MHz NMR spectrometer. Instrument parameters may need to be adjusted for different field strengths.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Experimental Workflow

The logical flow of the NMR analysis process is illustrated in the following diagram.

NMR_Workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep instrument_setup NMR Instrument Setup (Lock, Shim, Tune) sample_prep->instrument_setup h1_acquisition ¹H NMR Data Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Data Acquisition instrument_setup->c13_acquisition data_processing Data Processing (FT, Phasing, Calibration) h1_acquisition->data_processing c13_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis structure_elucidation Structural Elucidation and Confirmation spectral_analysis->structure_elucidation end End: Characterized Compound structure_elucidation->end

References

Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay Using Ellman's Method with Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[1][2] Inhibition of AChE is a key therapeutic strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Carbazole derivatives have emerged as a promising class of compounds with significant AChE inhibitory activity.[4] This document provides detailed application notes and protocols for determining the AChE inhibitory potential of carbazole derivatives using the widely accepted Ellman's method.[3][5]

Principle of the Assay

Ellman's method is a rapid, sensitive, and straightforward colorimetric assay to measure AChE activity.[3][5] The principle is based on the following two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.[3][6]

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][5][6] The rate of color development is directly proportional to the AChE activity.

Data Presentation: AChE Inhibition by Carbazole Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various carbazole derivatives, as determined by Ellman's method.

Compound IDDerivative ClassIC50 (µM)Source
3l Coumarin-linked carbazole6.86[7]
3d Coumarin-linked carbazole3.75[7]
3h Coumarin-linked carbazole6.72[7]
6c N-Benzyl-1,2,3-triazole carbazole1.9
6a N-Benzyl-1,2,3-triazole carbazole≤3.8
6g-i N-Benzyl-1,2,3-triazole carbazole≤3.8
6p N-Benzyl-1,2,3-triazole carbazole≤3.8
62 Carbazole-based semicarbazone1.37 (hAChE)[8]
63 Carbazole-based semicarbazone1.18 (hAChE)[8]

hAChE: human acetylcholinesterase

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Carbazole derivatives (test compounds)

  • Donepezil or Galantamine (as a positive control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolving test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the pH reaches 8.0.[3]

  • AChE Solution (e.g., 0.25 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the desired final concentration just before use. Keep the solution on ice.[9]

  • ATCI Solution (e.g., 14 mM): Dissolve the required amount of ATCI in deionized water. Prepare this solution fresh daily.[3]

  • DTNB Solution (e.g., 10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 7.0-8.0). Store this solution protected from light.[3]

  • Test Compound Solutions: Prepare stock solutions of the carbazole derivatives in a suitable solvent like DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay well is low (typically <1%) to avoid interference with enzyme activity.[3]

  • Positive Control Solution: Prepare a stock solution of Donepezil or Galantamine and dilute it in the same manner as the test compounds.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% Activity): Contains all reagents and the solvent used for the test compounds.

    • Test Sample: Contains all reagents and the test compound (carbazole derivative).

    • Positive Control: Contains all reagents and the standard inhibitor (e.g., Donepezil).

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of 0.1 M Phosphate Buffer (pH 8.0)

      • 25 µL of test compound solution (or solvent for control, or buffer for blank)

      • 25 µL of AChE solution (add buffer to the blank wells instead of the enzyme)

    • Mix gently and pre-incubate the plate at room temperature (or 37°C) for a defined period (e.g., 15-30 minutes).[9][10][11]

    • Add 25 µL of DTNB solution to each well.

    • To initiate the reaction, add 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-60 seconds for a duration of 3-5 minutes.[10]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the carbazole derivative using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control (100% activity).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).[12]

Visualizations

Experimental Workflow

Ellmans_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - ATCI Solution - DTNB Solution - Test Compound (Carbazole) A1 Add Buffer, Test Compound, and AChE to 96-well plate P1->A1 A2 Pre-incubate A1->A2 A3 Add DTNB Solution A2->A3 A4 Initiate reaction with ATCI A3->A4 A5 Measure Absorbance at 412 nm (Kinetic Reading) A4->A5 D1 Calculate Reaction Rate (ΔAbs/min) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow of Ellman's method for AChE inhibition assay.

Mechanism of AChE Inhibition by Carbazole Derivatives

AChE_Inhibition_Mechanism cluster_enzyme Acetylcholinesterase (AChE) cluster_reaction Normal Reaction AChE AChE (Active Site) Products Choline + Acetate (Products) AChE->Products Hydrolysis PAS Peripheral Anionic Site (PAS) Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binds to Active Site Carbazole Carbazole Derivative Carbazole->AChE Binds to Active Site (Competitive Inhibition) Carbazole->PAS Binds to PAS (Mixed/Non-competitive Inhibition)

Caption: Dual-site binding mechanism of carbazole inhibitors on AChE.

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of 2,3,4,9-Tetrahydro-1H-Carbazol-1-One Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole and its derivatives, particularly tetrahydrocarbazoles, represent a class of heterocyclic compounds with significant therapeutic potential.[1] This scaffold is present in numerous natural products and biologically active compounds, demonstrating a wide range of pharmacological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2][3] The urgent need for new antimicrobial agents to combat rising drug resistance has intensified research into novel molecular structures like 2,3,4,9-tetrahydro-1H-carbazol-1-one analogs.[4]

These application notes provide detailed protocols for the in vitro screening of these analogs to determine their antimicrobial efficacy and cytotoxic profile. The methodologies are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability.[5][6] The accompanying data summaries and workflow diagrams are designed to assist researchers, scientists, and drug development professionals in evaluating this promising class of compounds.

Section 1: Experimental Protocols

This section details the step-by-step procedures for key in vitro assays.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the standardized broth microdilution method to determine the lowest concentration of a compound that prevents visible microbial growth.[7]

Materials and Reagents:

  • Test Compounds (this compound analogs)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin, Amikacin)[8][9][10]

  • Negative control (vehicle, e.g., 1% DMSO)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Aseptically prepare a high-concentration stock solution of each test analog in 100% DMSO (e.g., 1280 µg/mL).[7]

  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[7] This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).

  • Control Wells:

    • Growth Control (Column 11): Add 100 µL of broth. This well will receive the inoculum but no test compound.

    • Sterility Control (Column 12): Add 100 µL of broth. This well receives no inoculum or compound.

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[9]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Protocol 1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each clear well onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[2][10]

Protocol 1.3: Antimicrobial Susceptibility Testing via Agar Disk Diffusion

This method provides a qualitative assessment of antimicrobial activity.

Procedure:

  • Prepare a microbial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the surface of an agar plate.

  • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Pipette a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disk.

  • Include positive control (standard antibiotic) and negative control (solvent) disks.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Protocol 1.4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cell lines to determine their selectivity and potential toxicity.[11][12]

Materials and Reagents:

  • Human cell lines (e.g., L-02 normal liver cells, A549 lung cancer cells, HeLa cells)[2][11][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Section 2: Data Presentation

The following tables summarize representative quantitative data for carbazole and tetrahydrocarbazole derivatives from various studies.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of Carbazole Analogs against Bacterial Strains

Compound ClassGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference(s)
Dihydrotriazine-CarbazoleS. aureus (MRSA)0.5 - 2E. coli2 - 8[2][14]
Aminoguanidine-CarbazoleB. subtilis1 - 4P. aeruginosa4 - 16[2]
N-Substituted CarbazolesS. aureus1.1 - 64E. coli1.25 - 6.4[6][10]
Macrocyclic Carbazole AmidesS. epidermidis5 - 80K. pneumoniae>80[8]
Acid-Functionalized CarbazolesB. cereus12.73S. Typhimurium50.08[5]

Table 2: Summary of Minimum Inhibitory Concentrations (MIC) of Carbazole Analogs against Fungal Strains

Compound ClassFungal StrainMIC (µg/mL)MFC (µg/mL)Reference(s)
Dihydrotriazine-CarbazoleC. albicans2 - 84 - 16[2]
Aminoguanidine-CarbazoleC. albicans4 - 168 - 32[2]
Thiazole-Substituted CarbazolesC. albicans0.625 - 30>64[6][8]
N-Substituted CarbazolesA. niger>64>64[4]

Table 3: Summary of Cytotoxicity (IC₅₀) of Carbazole Analogs against Human Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Reference(s)
Dihydrotriazine-CarbazoleSGC-7901 (Gastric)>50L-02 (Liver)>50[2][14]
Carbazole HydrazoneA875 (Melanoma)9.77MARC145 (Monkey Kidney)>50[15]
Oxadiazole-CarbazoleHepG2 (Liver)7.68--[13]
Palindromic CarbazolesHCT-116 (Colon)0.48HEK293 (Kidney)<1[16]

Section 3: Visualizations

Diagram 1: General Antimicrobial Screening Workflow

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum cluster_2 Phase 3: Selectivity cluster_3 Outcome start Synthesized Carbazole Analogs mic_test MIC Determination (Broth Microdilution) start->mic_test disk_test Disk Diffusion Assay (Qualitative) start->disk_test mbc_test MBC/MFC Determination mic_test->mbc_test Active Compounds disk_test->mic_test Promising Hits spectrum Screening Against Panel of Pathogens mbc_test->spectrum cyto_test Cytotoxicity Assay (IC50) (e.g., MTT on Human Cells) spectrum->cyto_test lead_id Lead Compound Identification (High Potency, Low Toxicity) cyto_test->lead_id

Caption: Workflow for in vitro screening and identification of lead antimicrobial carbazole analogs.

Diagram 2: Broth Microdilution (MIC) Protocol Workflow

A 1. Prepare Compound Stock Solution (in DMSO) C 3. Perform 2-Fold Serial Dilution of Compound A->C B 2. Add Broth to 96-Well Plate B->C E 5. Inoculate Wells with Bacterial/Fungal Suspension C->E D 4. Prepare Standardized Inoculum (0.5 McFarland) D->E F 6. Incubate Plate (e.g., 24h at 37°C) E->F G 7. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Step-by-step workflow for the broth microdilution method to determine the MIC value.

Diagram 3: MTT Cytotoxicity Assay Workflow

S1 1. Seed Human Cells in 96-Well Plate S2 2. Allow Cells to Adhere (Overnight Incubation) S1->S2 S3 3. Treat Cells with Serial Dilutions of Carbazole Analogs S2->S3 S4 4. Incubate for 24-72 hours S3->S4 S5 5. Add MTT Reagent to Wells (4-hour Incubation) S4->S5 S6 6. Solubilize Formazan Crystals with DMSO S5->S6 S7 7. Measure Absorbance (570 nm) S6->S7 S8 8. Calculate % Viability and Determine IC50 Value S7->S8

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Tetrahydrocarbazolones against the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of tetrahydrocarbazolone derivatives against the human breast adenocarcinoma cell line, MCF-7. This document includes quantitative data on cytotoxic activity, detailed experimental methodologies, and visual representations of workflows and potential signaling pathways to guide further research and development.

Recent studies have highlighted the promise of tetrahydrocarbazole scaffolds as potent anticancer agents. Their derivatives have demonstrated significant cytotoxic activity across various human cancer cell lines. The specific substitution patterns on the tetrahydrocarbazolone core are crucial in determining the potency and selectivity of these compounds.

Data Presentation: In Vitro Cytotoxicity of Tetrahydrocarbazole Derivatives

The following table summarizes the quantitative data from the cytotoxic evaluation of a series of tetrahydrocarbazole-dithioate hybrid derivatives against the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of the compounds' potency. Doxorubicin, a standard chemotherapeutic agent, is included for reference.

Compound IDDerivative/SubstituentCell LineIC50 (nM)[1][2]
6a MorpholineMCF-710.31
6b PiperidineMCF-79.89
6c N-methylpiperazineMCF-79.55
6d N-ethylpiperazineMCF-79.79
6e N-phenylpiperazineMCF-79.98
6f N-(4-chlorophenyl)piperazineMCF-77.24
6g N-(4-methoxyphenyl)piperazineMCF-79.87
Doxorubicin -MCF-78.12

Experimental Protocols

Synthesis of Tetrahydrocarbazol-1-one Derivatives

A general method for the synthesis of 4-functionalized tetrahydrocarbazol-1-ones involves a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles.

Materials:

  • 4-(indol-2-yl)-4-oxobutanal derivative

  • Nucleophile (e.g., thiols, arenes)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile or Hexafluoroisopropanol (HFIP)

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve the 4-(indol-2-yl)-4-oxobutanal derivative (0.4 mmol) and the desired nucleophile (0.4 mmol) in the appropriate solvent (4 mL).

  • Add p-TsOH (0.04 mmol, 10 mol %) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product using a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-functionalized tetrahydrocarbazol-1-one[3][4].

Cell Culture and Maintenance of MCF-7 Cells

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • Tetrahydrocarbazolone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the tetrahydrocarbazolone compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3, to assess the induction of apoptosis.

Materials:

  • MCF-7 cells treated with tetrahydrocarbazolones

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated MCF-7 cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Tetrahydrocarbazolone Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture MCF-7 Cell Culture characterization->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 treatment Treatment of MCF-7 cells with active compounds ic50->treatment western_blot Western Blot Analysis (Bcl-2, Caspase-3) treatment->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Workflow for synthesis, in vitro evaluation, and mechanism of action studies.
Proposed Signaling Pathway for Apoptosis Induction

While direct evidence for tetrahydrocarbazolones is still emerging, based on the activity of other anticancer agents in MCF-7 cells, a plausible mechanism involves the inhibition of the PI3K/Akt survival pathway, leading to the induction of apoptosis.

signaling_pathway THC Tetrahydrocarbazolone PI3K PI3K THC->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of anti-apoptotic function Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Proposed PI3K/Akt signaling pathway for tetrahydrocarbazolone-induced apoptosis.
Structure-Activity Relationship (SAR) Insights

The anticancer activity of tetrahydrocarbazole derivatives is significantly influenced by the nature and position of substituents. The following diagram illustrates a logical relationship based on available data for tetrahydrocarbazole-dithioate hybrids.

SAR_relationship cluster_core Tetrahydrocarbazole Core cluster_substituents Substituents on Dithioate Moiety core Maintains basic cytotoxic activity piperazine Piperazine ring chlorophenyl 4-Chlorophenyl group on piperazine piperazine->chlorophenyl Substitution at N-position high_activity Increased Cytotoxicity (IC50 = 7.24 nM) chlorophenyl->high_activity Leads to

References

Application Notes and Protocols: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one and its derivatives, compounds of significant interest in the field of Alzheimer's disease research. The tetrahydrocarbazole scaffold is a key pharmacophore in the development of multi-target ligands aimed at combating the complex pathology of Alzheimer's disease. This document details synthetic protocols, presents quantitative data for key reactions, and outlines methodologies for evaluating the biological activity of these compounds against relevant Alzheimer's disease targets.

Synthetic Protocols

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is most commonly achieved through the Borsche-Drechsel cyclization, a modification of the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation and rearrangement of a phenylhydrazine with a cyclohexanone derivative. To obtain the desired 1-oxo functionality, a cyclohexanedione mono-phenylhydrazone or a similar precursor is utilized.

Protocol 1: Borsche-Drechsel Cyclization for this compound

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • Phenylhydrazine hydrochloride

  • 1,2-Cyclohexanedione

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add 1,2-cyclohexanedione (1.0-1.2 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with continuous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Quantitative Data for Tetrahydrocarbazole Synthesis:

The following table summarizes representative yields for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole and a nitro derivative, highlighting the efficiency of the Borsche-Drechsel cyclization.

ProductStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
2,3,4,9-Tetrahydro-1H-carbazolePhenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 5 min88%[1]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole(4-Nitrophenyl)hydrazine, CyclohexanoneGlacial Acetic AcidNot specified80%

Relevance to Alzheimer's Disease Research

Tetrahydrocarbazole derivatives have emerged as promising candidates for Alzheimer's disease therapy due to their ability to act on multiple pathological targets.[3] The primary mechanisms of action investigated are the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-beta (Aβ) peptide aggregation.[4]

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Amyloid-β (Aβ) Aggregation Modulation

The aggregation of Aβ peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Compounds that can inhibit or modulate this aggregation process are considered potential disease-modifying agents. Tetrahydrocarbazole-based compounds have been shown to interfere with Aβ aggregation.[4]

Biological Activity of Tetrahydrocarbazole Derivatives:

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of acetylcholinesterase by various substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives.

CompoundAChE IC50 (µM)Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole>100
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole19.34
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine10.12

Experimental Protocols for Biological Evaluation

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to monitor the formation of amyloid fibrils.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • 96-well black microplate with a clear bottom

  • Fluorimeter

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into phosphate buffer to the desired concentration.

  • Incubate the Aβ(1-42) solution in the presence and absence of the test compounds at various concentrations in a 96-well plate at 37 °C with continuous shaking.

  • At specified time points, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence intensity corresponds to the formation of amyloid fibrils. Calculate the percentage of inhibition of aggregation for each test compound concentration.

Visualizations

Signaling Pathway

The following diagram illustrates a proposed mechanism of action for tetrahydrocarbazole derivatives in mitigating Alzheimer's disease pathology. These compounds are believed to modulate intracellular calcium homeostasis, which in turn reduces the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.[4]

G Proposed Signaling Pathway of Tetrahydrocarbazoles in AD Tetrahydrocarbazole Tetrahydrocarbazole Ca2+ Homeostasis Ca2+ Homeostasis Tetrahydrocarbazole->Ca2+ Homeostasis Modulates BACE1 Activity BACE1 Activity Ca2+ Homeostasis->BACE1 Activity Regulates APP Cleavage APP Cleavage BACE1 Activity->APP Cleavage Reduces β-cleavage Abeta Production Abeta Production APP Cleavage->Abeta Production Decreases Neuronal Dysfunction Neuronal Dysfunction Abeta Production->Neuronal Dysfunction Leads to

Caption: Proposed mechanism of tetrahydrocarbazoles in Alzheimer's disease.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives for Alzheimer's research.

G Experimental Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Borsche-Drechsel Cyclization Start->Synthesis Purification Recrystallization Synthesis->Purification Characterization Spectroscopic Analysis Purification->Characterization AChE_Assay AChE Inhibition Assay Characterization->AChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Characterization->Abeta_Assay Data_Analysis IC50 / Ki Determination AChE_Assay->Data_Analysis Abeta_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of tetrahydrocarbazoles.

References

Application Notes and Protocols for the Synthesis of Tetrahydrocarbazoles Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. The Fischer indole synthesis is a classic and versatile method for their preparation. In recent years, the use of ionic liquids (ILs) as catalysts and solvents in this synthesis has gained considerable attention due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability, aligning with the principles of green chemistry. These application notes provide detailed protocols and data for the synthesis of tetrahydrocarbazoles using various ionic liquids, offering a greener alternative to conventional methods.

Advantages of Using Ionic Liquids

The application of ionic liquids in the synthesis of tetrahydrocarbazoles offers several advantages over traditional methods:

  • Enhanced Reaction Rates and Yields: Ionic liquids can act as both solvents and catalysts, often leading to shorter reaction times and higher product yields.

  • Greener Synthesis: The low volatility of ionic liquids reduces the emission of volatile organic compounds (VOCs).

  • Catalyst Recyclability: Many ionic liquids can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

  • Simplified Workup: In many cases, the product can be easily separated from the ionic liquid by simple extraction or decantation.

  • Tunable Properties: The physical and chemical properties of ionic liquids can be tuned by modifying the cation and anion, allowing for optimization of reaction conditions.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of tetrahydrocarbazoles using different ionic liquids, highlighting the efficiency and versatility of this approach.

EntryPhenylhydrazine DerivativeKetoneIonic LiquidCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Phenylhydrazine hydrochlorideCyclohexanone[bmim][BF4]20Methanol192[1]
2p-Tolylhydrazine hydrochlorideCyclohexanone[bmim][BF4]20Methanol1.590[1]
3p-Methoxyphenylhydrazine hydrochlorideCyclohexanone[bmim][BF4]20Methanol288[1]
4p-Bromophenylhydrazine hydrochlorideCyclohexanone[bmim][BF4]20Methanol2.585[1]
5PhenylhydrazineCyclohexanone[(HSO₃-p)₂im][HSO₄]10Water396[2]
6p-TolylhydrazineCyclohexanone[(HSO₃-p)₂im][HSO₄]10Water494[2]
7p-MethoxyphenylhydrazineCyclohexanone[(HSO₃-p)₂im][HSO₄]10Water592[2]
8p-ChlorophenylhydrazineCyclohexanone[(HSO₃-p)₂im][HSO₄]10Water690[2]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrocarbazole using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) in Methanol[1]

This protocol describes the synthesis of unsubstituted 1,2,3,4-tetrahydrocarbazole from phenylhydrazine hydrochloride and cyclohexanone.

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

  • Methanol (reagent grade)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add phenylhydrazine hydrochloride (2.0 g, 0.013 mol), cyclohexanone (1.36 g, 0.016 mol), and [bmim][BF₄] (0.62 g, 20 mol%).

  • Add 20 mL of methanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 10 mL of deionized water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Synthesis of Tetrahydrocarbazole using a Brønsted Acidic Ionic Liquid in Water[2]

This protocol outlines the synthesis of 1,2,3,4-tetrahydrocarbazole using a sulfonic acid-functionalized imidazolium-based ionic liquid as a catalyst in an aqueous medium.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • 1,3-bis(4-sulfobutyl)imidazolium hydrogen sulfate [(HSO₃-p)₂im][HSO₄]

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and cyclohexanone (1.2 mmol) in 5 mL of deionized water.

  • Add the Brønsted acidic ionic liquid [(HSO₃-p)₂im][HSO₄] (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at 90 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the product by filtration.

  • Wash the solid product with deionized water (2 x 10 mL).

  • Dry the purified tetrahydrocarbazole in a vacuum oven.

Mandatory Visualizations

Fischer Indole Synthesis Pathway

The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis for the formation of tetrahydrocarbazole. The ionic liquid acts as an acidic catalyst to facilitate the various steps of the reaction.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Enamine Enamine Intermediate (Tautomerization) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product Tetrahydrocarbazole Elimination->Product

Fischer Indole Synthesis Mechanism.
Experimental Workflow for Ionic Liquid-Catalyzed Synthesis and Recycling

This diagram outlines the general workflow for the synthesis of tetrahydrocarbazoles using an ionic liquid, including the steps for product isolation and catalyst recycling.

Experimental_Workflow Start Start Mixing Mix Reactants and Ionic Liquid Start->Mixing Reaction Heating and Stirring (Reaction) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup Monitoring->Workup Reaction Complete Extraction Product Extraction with Organic Solvent Workup->Extraction Separation Separate Organic and Aqueous/IL Phases Extraction->Separation Product_Isolation Isolate and Purify Tetrahydrocarbazole Separation->Product_Isolation Organic Phase IL_Recycling Ionic Liquid Recycling Separation->IL_Recycling Aqueous/IL Phase End End Product_Isolation->End Washing Wash IL with Solvent IL_Recycling->Washing Drying Dry IL under Vacuum Washing->Drying Reuse Reuse Ionic Liquid Drying->Reuse Reuse->Mixing

References

Application Notes and Protocols for N-Alkylation of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a key synthetic transformation in the development of various biologically active compounds. The protocols detailed herein are based on established methodologies for the N-alkylation of carbazole and tetrahydrocarbazole derivatives, offering a range of options from conventional heating to modern microwave-assisted techniques.

The N-alkylation of the indole nitrogen in the this compound scaffold is a critical step in the synthesis of compounds with potential therapeutic applications, including anti-prion and acetylcholinesterase inhibitory activities.[1][2] The selection of appropriate reaction conditions, including the base, solvent, and alkylating agent, is crucial for achieving high yields and purity.

Common Methodologies for N-Alkylation

Several effective methods have been developed for the N-alkylation of carbazole derivatives. These can be broadly categorized as:

  • Conventional Heating with Strong Bases: This classic approach often employs a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.

  • Conventional Heating with Weaker Bases: A milder alternative involves the use of weaker inorganic bases like potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or acetone. These conditions are often suitable for a wide range of alkylating agents.

  • Microwave-Assisted Synthesis: This modern technique significantly reduces reaction times and can improve yields.[3] Microwave-assisted N-alkylation is often performed under solvent-free conditions or with a minimal amount of a high-boiling solvent, frequently using a solid-supported base like potassium carbonate.[4]

  • Phase-Transfer Catalysis (PTC): PTC is a green chemistry approach that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution of the substrate).[5] This method typically uses a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to shuttle the deprotonated carbazole anion into the organic phase for reaction with the alkylating agent.

Data Presentation: N-Alkylation Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives. While specific data for the 1-oxo derivative is limited, the conditions presented for the parent tetrahydrocarbazole are generally applicable.

Starting MaterialAlkylating AgentBaseSolventCatalystTemperature (°C)TimeYield (%)Reference
2,3,4,9-Tetrahydro-1H-carbazolePropargyl bromideNaHDMF-Room Temp.-Good[6]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleMethyl iodideK2CO3DMF-Reflux24 h71[2]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleBenzyl bromideK2CO3DMF-Reflux24 h35
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleEthyl iodideK2CO3DMF-Reflux24 h64
6-Amino-2,3,4,9-tetrahydro-1H-carbazolePropyl iodideK2CO3DMF-Reflux24 h46
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleButyl iodideK2CO3DMF-Reflux24 h71
CarbazoleVarious Alkyl HalidesK2CO3 (adsorbed)-TBAB (catalytic)Microwave5-10 minHigh[4]
Carbazole DerivativeChloromethyl acetyl chlorideNaOH (50%)TolueneTBAB~0-97 (over 2 steps)[5]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for the N-alkylation of this compound with reactive alkylating agents like propargyl bromide.[6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., propargyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol is a milder alternative to using NaH and is applicable to a broader range of alkyl halides.

Materials:

  • This compound or its substituted derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Crushed ice/water

  • Ethanol for recrystallization

Procedure:

  • To a solution of the this compound derivative (1.0 equivalent) in DMF, add the alkyl halide (1.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and recrystallize from ethanol to yield the pure N-alkylated product.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Tetrahydrocarbazol-1-one, Base, and Solvent start->reagents add_alkyl_halide Add Alkylating Agent reagents->add_alkyl_halide heat Heat / Stir (Conventional or Microwave) add_alkyl_halide->heat quench Quench Reaction heat->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Purification of 2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of crude 2,3,4,9-tetrahydro-1H-carbazol-1-one using column chromatography. This compound is a key intermediate in the synthesis of various biologically active molecules. The described methodology employs a normal-phase silica gel chromatography system with a petroleum ether and ethyl acetate mobile phase to effectively remove impurities commonly associated with its synthesis, such as those from the Fischer indole synthesis. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are important synthetic intermediates for a range of biologically active compounds, including potential anticancer and anti-Alzheimer's agents. The Fischer indole synthesis is a common method for the preparation of the tetrahydrocarbazole scaffold. However, this reaction can produce various side products and colored impurities, necessitating a robust purification step. Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note details a reliable column chromatography protocol for obtaining high-purity this compound from a crude reaction mixture.

Experimental Workflow

The overall workflow for the purification of crude this compound is depicted in the following diagram. The process begins with the preparation of the crude sample and the chromatography column, followed by the chromatographic separation and subsequent analysis of the collected fractions.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Steps prep_crude Crude Sample Preparation loading Sample Loading prep_crude->loading prep_column Column Packing (Silica Gel) prep_column->loading elution Elution with Mobile Phase (Petroleum Ether:EtOAc) loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure 2,3,4,9-tetrahydro- 1H-carbazol-1-one evaporation->final_product

Caption: Workflow for the column chromatography purification of this compound.

Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware (beakers, flasks, chromatography column, etc.)

  • Rotary evaporator

Experimental Protocol

Preparation of the Chromatography Column
  • Select a glass chromatography column of an appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in petroleum ether.

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the silica gel bed to prevent disturbance during sample loading.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product dissolved in a suitable solvent onto a small amount of silica gel, followed by evaporation of the solvent.

  • Carefully load the prepared sample onto the top of the column.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed.

Elution and Fraction Collection
  • Begin the elution with the prepared mobile phase. A common starting mobile phase is a mixture of petroleum ether and ethyl acetate.[1][2][3]

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL for a medium-sized column).

  • The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate if the product is eluting too slowly.

Monitoring the Purification
  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate using the same mobile phase composition as used for the elution.

  • Visualize the spots under UV light (254 nm) or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • The fractions containing the pure product will show a single spot with a consistent Rf value.

Isolation of the Pure Product
  • Combine the fractions identified as containing the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification of this compound.

ParameterValueReference(s)
Stationary Phase Silica Gel (e.g., 60-120 mesh)[1][2]
Mobile Phase Petroleum Ether : Ethyl Acetate[1][2][3]
Mobile Phase Ratio 1 5 : 1 (v/v)[1][2]
Mobile Phase Ratio 2 85 : 15 (v/v)[3]
Monitoring Technique Thin Layer Chromatography (TLC)
Visualization UV light (254 nm) or staining agent

Troubleshooting

  • Product not eluting: Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate.

  • Poor separation of product and impurities: If the Rf values of the product and impurities are too close, try a less polar mobile phase or consider using a different solvent system (e.g., dichloromethane/hexane).

  • Streaking on the TLC plate: The sample may be too concentrated, or the compound might be acidic or basic. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the separation.

Conclusion

The described column chromatography protocol provides an effective and reproducible method for the purification of crude this compound. By carefully selecting the stationary and mobile phases and monitoring the separation with TLC, researchers can obtain the target compound with high purity, suitable for subsequent synthetic steps or biological evaluation.

References

Troubleshooting & Optimization

Troubleshooting low yield in Borsche-Drechsel cyclization reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Borsche-Drechsel cyclization reaction, particularly in addressing low product yields.

Troubleshooting Guide: Low Yield in Borsche-Drechsel Cyclization

Low yields in the Borsche-Drechsel cyclization can arise from several factors, from the quality of starting materials to the specific reaction conditions employed. This guide provides a systematic approach to identifying and resolving these common issues.

Q1: My Borsche-Drechsel cyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this reaction are a frequent issue and can be traced back to several key experimental parameters. Below is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of the arylhydrazine and cyclohexanone starting materials is critical. Impurities can lead to undesired side reactions that consume reactants and complicate purification, ultimately lowering the overall yield.[1]

    • Recommendation: Use freshly distilled or recrystallized starting materials. The purity of the arylhydrazine can be checked by NMR.[2] Phenylhydrazine, for example, can degrade and darken upon exposure to air and light, so using a pure, colorless or pale yellow starting material is recommended.[3][4]

  • Hydrazone Formation: The initial condensation of the arylhydrazine and cyclohexanone to form the hydrazone is a reversible equilibrium reaction. Incomplete formation of the hydrazone will naturally lead to a lower yield of the final product.

    • Recommendation: Ensure equivalent stoichiometry or a slight excess (1.0 - 1.2 equivalents) of the cyclohexanone.[5] The formation of the hydrazone can be favored by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, although this is not always necessary.

  • Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are crucial for promoting the cyclization. Both Brønsted acids (e.g., glacial acetic acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are used.[1][6][7] The optimal catalyst may vary depending on the specific substrates.

    • Recommendation: Glacial acetic acid often serves as both the solvent and the catalyst.[5] If yields are low, consider screening other acid catalysts. Polyphosphoric acid (PPA) can be an effective alternative.[1][8] The concentration of the acid is also important; insufficient acid will result in a sluggish reaction, while excessive acidity can lead to side reactions.

  • Reaction Temperature and Time: The Borsche-Drechsel cyclization typically requires elevated temperatures to overcome the activation energy of the key[9][9]-sigmatropic rearrangement step.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, the hydrazone intermediate, or the final product.[1]

    • Recommendation: The reaction is often carried out at reflux in a solvent like glacial acetic acid.[5] It is critical to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation.[1][10]

  • Atmosphere: Some arylhydrazines and the resulting tetrahydrocarbazoles can be sensitive to oxidation, especially at high temperatures.

    • Recommendation: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple spots on your TLC plate indicates the formation of side products, a common issue in the Borsche-Drechsel cyclization. Here are some potential side reactions and how to mitigate them:

  • Incomplete Reaction: One of the major spots could be your unreacted starting materials (arylhydrazine and cyclohexanone) or the intermediate hydrazone.

    • TLC Appearance: The arylhydrazine and cyclohexanone will likely have different Rf values from the product. The hydrazone intermediate will also have a distinct Rf.

    • Mitigation: Ensure sufficient reaction time and an adequate reaction temperature. Monitor the reaction by TLC until the starting material spots have been consumed.

  • Oxidation: The tetrahydrocarbazole product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. This can lead to the formation of the corresponding carbazole.

    • TLC Appearance: The oxidized carbazole product is typically more conjugated and may have a different Rf value, often showing fluorescence under UV light.

    • Mitigation: As mentioned previously, running the reaction under an inert atmosphere can minimize oxidation.

  • Azo-Compound Formation: In the presence of nitrous acid impurities (which can form from nitrites), diazonium salts can be generated from the arylhydrazine, which can then couple with electron-rich aromatic compounds to form colored azo compounds.[11]

    • TLC Appearance: Azo compounds are often brightly colored, which may be visible as colored spots on the TLC plate.

    • Mitigation: Use pure starting materials and ensure the reaction is sufficiently acidic to suppress the formation of free aniline that can participate in coupling reactions.[11]

  • Decomposition of Starting Materials: Phenylhydrazines can be unstable and may decompose under harsh acidic conditions and high temperatures.[12][13]

    • TLC Appearance: Decomposition can lead to a complex mixture of products, often appearing as a smear or multiple faint spots on the TLC plate.

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use the mildest effective acid catalyst.

Frequently Asked Questions (FAQs)

Q3: How can I effectively monitor the progress of my Borsche-Drechsel cyclization?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][10][14]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

    • Spot the plate with the starting arylhydrazine, cyclohexanone, a co-spot of both, and the reaction mixture at different time points.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).

    • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the arylhydrazine) has disappeared and the spot for the desired tetrahydrocarbazole product is prominent.

Q4: What are some recommended purification strategies for the tetrahydrocarbazole product?

A4: Purification of the crude product is essential to obtain the desired tetrahydrocarbazole in high purity. Common methods include:

  • Precipitation and Filtration: After the reaction is complete, the mixture is typically cooled and poured into ice-water. The crude product often precipitates as a solid and can be collected by vacuum filtration.[5]

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[5]

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of petroleum ether and ethyl acetate.[5]

Q5: Are there alternative, "greener" catalysts for the Borsche-Drechsel cyclization?

A5: Yes, in recent years, there has been a move towards more environmentally friendly catalysts to replace traditional strong acids like sulfuric acid.[15] Some of these include:

  • Ionic Liquids: Certain ionic liquids have been shown to be effective catalysts, sometimes leading to improved yields.[16]

  • Solid Acids: Heterogeneous solid acid catalysts, such as zeolites and cerium phosphate, have been successfully employed. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.[16][17]

Data Presentation

Table 1: Effect of Catalyst on Yield in a Related Fischer Indole Synthesis

CatalystYield (%)
ZnCl₂79.89[16]
Pyridinium-based Ionic Liquid + ZnCl₂89.66[16]

Table 2: Representative Yield for a Specific Borsche-Drechsel Cyclization Protocol

ProductStarting MaterialsCatalyst/SolventYield (%)
6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole4-Phenylphenylhydrazine hydrochloride and CyclohexanoneGlacial Acetic Acid70-85[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole [5]

This protocol describes a representative procedure for the Borsche-Drechsel cyclization.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ice-water

  • Saturated Sodium Bicarbonate solution

  • Ethanol or Methanol (for recrystallization)

  • Silica gel (for column chromatography)

  • Petroleum ether and Ethyl acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over a period of 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

    • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.

Visualizations

Borsche_Drechsel_Workflow cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification Reactants Arylhydrazine + Cyclohexanone Hydrazone Hydrazone Formation Reactants->Hydrazone Condensation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid Acid Catalyst (e.g., Acetic Acid) Acid->Cyclization Heat Heating (Reflux) Heat->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product Tetrahydrocarbazole Elimination->Product Quench Quench with Water Product->Quench Neutralize Neutralize Quench->Neutralize Filter Filter Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify FinalProduct Pure Tetrahydrocarbazole Purify->FinalProduct

Caption: Experimental workflow for the Borsche-Drechsel cyclization.

Troubleshooting_Logic Start Low Yield in Borsche-Drechsel Cyclization CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckTLC Analyze TLC Plate Start->CheckTLC CheckPurity->CheckConditions No Impure Impure Reactants CheckPurity->Impure Yes CheckConditions->CheckTLC No Suboptimal Suboptimal Conditions (Temp, Time, Catalyst) CheckConditions->Suboptimal Yes SideProducts Multiple Spots/ Side Products CheckTLC->SideProducts Yes PurifyReactants Purify Starting Materials (Distill/Recrystallize) Impure->PurifyReactants OptimizeConditions Optimize Temperature, Time, and Catalyst Suboptimal->OptimizeConditions MinimizeSideReactions Use Inert Atmosphere, Adjust Conditions SideProducts->MinimizeSideReactions

Caption: Troubleshooting logic for low yield in Borsche-Drechsel cyclization.

References

Technical Support Center: Purification of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield of Purified Product

  • Question: After purification by column chromatography or recrystallization, my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer:

    • Column Chromatography Losses:

      • Irreversible Adsorption: The polar nature of the carbazolone nitrogen and the ketone functional group can lead to strong, sometimes irreversible, adsorption onto the silica gel stationary phase. This is especially true for highly polar derivatives.

      • Solution: Consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent.

      • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation.

      • Column Overloading: Loading too much crude material onto the column can lead to poor separation and mixed fractions, which are then difficult to repurify without significant loss of material.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Recrystallization Losses:

      • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your compound is too soluble in the cold solvent, you will lose a significant amount in the mother liquor.

      • Solution: Carefully select your recrystallization solvent. Common choices for carbazolone derivatives include ethanol, methanol, and mixtures of petroleum ether and ethyl acetate. Perform small-scale solubility tests to find the optimal solvent or solvent mixture.

      • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent complete crystallization upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

      • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: Persistent Colored Impurities

  • Question: My purified product remains yellow or brown, even after multiple purification attempts. What are these impurities and how can I remove them?

  • Answer:

    • Source of Color: The colored impurities are often byproducts of the Fischer indole synthesis, a common method for preparing the tetrahydrocarbazole scaffold. These can include various oxidation products and polymeric materials.

    • Removal Techniques:

      • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

      • Column Chromatography with Alumina: Packing a column with a lower layer of silica gel and an upper layer of alumina can be effective. The alumina is particularly good at adsorbing the polar, colored byproducts. Elute with a non-polar solvent like toluene.[1]

      • Hot Filtration: Insoluble, often colored, impurities can be removed by performing a hot filtration of the dissolved crude product before allowing it to cool and crystallize.

Issue 3: Peak Tailing or Streaking in Chromatography

  • Question: When I run a column or a TLC of my carbazolone derivative on silica gel, I observe significant tailing or streaking. Why does this happen and how can I fix it?

  • Answer:

    • Cause: The basic nitrogen atom in the carbazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor chromatographic performance.

    • Solutions:

      • Addition of a Basic Modifier: Adding a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine to your mobile phase will neutralize the acidic sites on the silica gel and significantly improve peak shape.

      • Use of Alumina: As mentioned before, alumina is a less acidic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

      • End-Capped Columns (for HPLC): If you are using High-Performance Liquid Chromatography (HPLC), employing an end-capped column where the residual silanol groups are chemically derivatized will minimize these unwanted interactions.

Issue 4: Difficulty Separating Enantiomers of Chiral Derivatives

  • Question: I have synthesized a chiral this compound derivative. How can I separate the enantiomers?

  • Answer:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

      • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines and related compounds. The selection of the specific CSP is often empirical and may require screening several different columns.

    • Diastereomeric Salt Formation: You can react your racemic mixture with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of your compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives via the Fischer indole synthesis?

    • A1: Besides unreacted starting materials (phenylhydrazine and cyclohexanone derivatives), common impurities include regioisomers (if an unsymmetrical ketone is used), products of incomplete cyclization, and various colored oxidation and polymeric byproducts.

  • Q2: Can I use recrystallization alone to achieve high purity?

    • A2: Recrystallization can be very effective for removing minor impurities and can yield highly pure crystalline material, often with higher purity than column chromatography for crystalline solids. However, if your crude product is heavily contaminated with impurities that have similar solubility profiles, a preliminary purification by column chromatography is often necessary.

  • Q3: How do I choose the right solvent system for column chromatography?

    • A3: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). Test various solvent mixtures of different polarities (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system will give your desired compound an Rf value between 0.25 and 0.35, with good separation from any impurities.

  • Q4: What analytical techniques are best for assessing the purity of my final product?

    • A4: A combination of techniques is recommended:

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting minor impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and can also be used for purity assessment, especially to detect residual solvents.

      • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

      • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Derivatives

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% for some compounds)
Yield Moderate to High (Can be >80%)Variable (Depends on separation efficiency and fraction collection)
Scalability Easily scalable for larger quantities.Can be scaled up, but may become cumbersome and expensive.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.
Solvent Consumption Generally lower.Can be high due to the need for a continuous mobile phase.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.Can be more expensive due to the cost of the stationary phase and larger solvent volumes.
Applicability Best for crystalline solids.Applicable to a wider range of compounds, including oils and non-crystalline solids.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points are ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase that gives your target compound an Rf of 0.25-0.35. A good starting point for many carbazolone derivatives is a mixture of hexane and ethyl acetate. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Mandatory Visualization

Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation start Crude this compound Derivative recrystallization Recrystallization start->recrystallization Direct Purification (if relatively clean) column_chromatography Column Chromatography start->column_chromatography Initial Cleanup hplc HPLC recrystallization->hplc column_chromatography->recrystallization Further Purification column_chromatography->hplc nmr NMR hplc->nmr ms Mass Spectrometry nmr->ms end Pure Product ms->end

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

signaling_pathway cluster_synapse Cholinergic Synapse cluster_drug Drug Action ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Binds to receptor Postsynaptic Receptor ach->receptor Binds to hydrolysis ACh Hydrolysis ache->hydrolysis signal Signal Transduction receptor->signal carbazolone Carbazolone Derivative carbazolone->ache inhibition Inhibition

Caption: Inhibition of acetylcholinesterase (AChE) by a this compound derivative, a key mechanism in its potential anti-Alzheimer's activity.

References

Technical Support Center: Purification of Tetrahydrocarbazolone Products by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of tetrahydrocarbazolone products.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of tetrahydrocarbazolone derivatives.

Problem Potential Cause(s) Solution(s)
Product Fails to Crystallize Upon Cooling 1. Solution is not saturated (too much solvent). - Boil off a portion of the solvent to increase the concentration of the solute.[1] - If all else fails, evaporate the solvent completely and attempt the recrystallization again with less solvent.[1]
2. Supersaturation without nucleation. - Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites. - Seed: Introduce a small, pure crystal of the tetrahydrocarbazolone product (a "seed crystal") to the cooled solution to initiate crystallization.[1] - Cooling: Cool the solution to a lower temperature using an ice bath or a refrigerated bath.
Product "Oils Out" Instead of Crystallizing 1. Solution is cooling too rapidly. - Reheat the solution until the oil redissolves completely. Allow the solution to cool more slowly to room temperature before placing it in a cooling bath. Insulating the flask can help moderate the cooling rate.
2. High concentration of impurities. - The presence of significant impurities can lower the melting point of the product, causing it to separate as a liquid. Consider a preliminary purification step, such as column chromatography, before recrystallization.
3. Inappropriate solvent. - The boiling point of the solvent may be too high, or its polarity may not be suitable. Experiment with a different solvent or a mixed solvent system.
Low Recovery of Purified Product 1. Too much solvent was used. - Use the minimum amount of hot solvent required to fully dissolve the crude product. Significant amounts of product can be lost in the mother liquor if an excess of solvent is used.[1]
2. Premature crystallization during hot filtration. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper. - Use a slight excess of hot solvent to keep the product dissolved during filtration, then evaporate the excess solvent before cooling.
3. Incomplete crystallization. - Allow sufficient time for crystallization to complete. Cooling the solution in an ice bath for an extended period can help maximize the yield.
Crystals are Colored Despite Recrystallization 1. Colored impurities are co-crystallizing with the product. - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[1]
2. The product itself is colored. - If the pure product is known to be colored, this is not an issue. However, if it is expected to be colorless, further purification steps or a different recrystallization solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for my tetrahydrocarbazolone derivative?

A1: A good starting point is to consider solvents that have been successfully used for similar compounds. For tetrahydrocarbazoles and their derivatives, alcohols like methanol and ethanol are commonly used.[2][3] A general principle is "like dissolves like"; since tetrahydrocarbazolones possess a polar ketone group and a less polar carbazole backbone, solvents of intermediate polarity are often a good choice. It is recommended to perform small-scale solubility tests with a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve your crude product. A common starting point is to add a small volume of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until everything has dissolved. Using too much solvent is a common reason for low recovery yields.[1]

Q3: My tetrahydrocarbazolone was synthesized via a Fischer indole synthesis. What are some common impurities I should be aware of?

A3: The Fischer indole synthesis can sometimes result in regioisomeric byproducts, especially if an unsymmetrical ketone is used.[4] Additionally, unreacted starting materials (phenylhydrazine and the cyclic ketone) or intermediates like the phenylhydrazone may be present. In some cases, side reactions can lead to the formation of dimeric impurities.[5] A successful recrystallization will ideally leave these more soluble or less soluble impurities in the mother liquor.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system is a good option when a single solvent does not provide the desired solubility properties.[6] This typically involves dissolving the tetrahydrocarbazolone in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly. A common example of a mixed solvent pair is ethanol and water.

Q5: How can I improve the purity of my crystals?

A5: To improve purity, ensure that the cooling process is slow and undisturbed. Rapid cooling can trap impurities within the crystal lattice.[1] After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. If the product is still impure after one recrystallization, a second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization of a Tetrahydrocarbazolone Product

This protocol provides a general procedure for the recrystallization of a tetrahydrocarbazolone derivative from a single solvent, such as ethanol or methanol.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude tetrahydrocarbazolone product. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the solid dissolves. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude tetrahydrocarbazolone product in an Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions. Heat the flask on a hot plate, swirling gently, until the solvent is boiling. Continue adding solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely under vacuum. Once dry, determine the mass and melting point of the purified product.

Protocol 2: Mixed-Solvent Recrystallization of a Tetrahydrocarbazolone Product (e.g., Ethanol-Water)

This protocol is useful when a single solvent is not suitable for recrystallization.

  • Dissolution in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude tetrahydrocarbazolone product in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of "Poor" Solvent: While keeping the ethanol solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, using a cold mixture of ethanol and water (in the same approximate ratio as the final recrystallization mixture) to wash the crystals.

Quantitative Data

The following table provides solubility data for the parent compound, 1,2,3,4-tetrahydrocarbazole, in methanol, which can serve as a useful reference point for its ketone derivatives.

Temperature (°C)Solubility in 100 mL Methanol (g)
105
3512
5518

Note: This data is for 1,2,3,4-tetrahydrocarbazole and the solubility of tetrahydrocarbazolone derivatives may vary.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow start Crude Tetrahydrocarbazolone dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Cool Slowly to Room Temp hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Tetrahydrocarbazolone dry->end

Caption: Workflow for a standard single-solvent recrystallization.

Troubleshooting Logic for Crystallization Failure

Caption: Decision tree for troubleshooting crystallization failure.

References

Identifying byproducts in the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one. The information is designed to address specific issues that may be encountered during the synthesis, particularly focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method for synthesizing the this compound core is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with 1,3-cyclohexanedione.[1][2]

Q2: What are the potential byproducts in this synthesis?

A2: Several byproducts can form during the Fischer indole synthesis of this compound. These can arise from incomplete reaction, side reactions of the starting materials, or rearrangement of intermediates. The primary potential byproducts include:

  • Phenylhydrazone Intermediate: Incomplete cyclization can lead to the presence of the unreacted phenylhydrazone of 1,3-cyclohexanedione.

  • Pyrazole Derivatives: 1,3-Dicarbonyl compounds are known to react with hydrazines to form pyrazole derivatives under acidic conditions, which is a significant potential side reaction in this synthesis.[3]

  • Aromatized Carbazole: Over-oxidation or harsh reaction conditions can lead to the formation of the fully aromatic carbazol-1-ol.

  • Polymeric/Tarry Materials: Strong acid catalysts and high temperatures can promote polymerization and the formation of intractable tars.

Q3: How can I monitor the progress of the reaction and detect byproducts?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction profile and impurity levels.

Q4: What are the critical parameters to control to minimize byproduct formation?

A4: Key parameters to control include:

  • Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the product or promoting side reactions.

  • Choice and Concentration of Acid Catalyst: The type and amount of acid can significantly influence the reaction outcome. While strong acids are needed for the cyclization, excessively harsh conditions can lead to byproduct formation.

  • Purity of Starting Materials: Using purified phenylhydrazine and 1,3-cyclohexanedione is crucial to prevent the introduction of impurities that can interfere with the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Monitor the reaction by TLC until the starting materials are consumed.- Ensure the reaction temperature is maintained at the optimal level.- Consider increasing the reaction time.
Degradation of the product.- Avoid excessively high temperatures and prolonged reaction times.- Use a milder acid catalyst or reduce the catalyst concentration.
Poor quality of starting materials.- Use freshly distilled or purified phenylhydrazine.- Ensure the 1,3-cyclohexanedione is of high purity.
Formation of a Dark, Oily, or Tarry Crude Product Polymerization or degradation side reactions.- Lower the reaction temperature.- Use a less concentrated acid solution.- Shorten the reaction time.
Presence of colored impurities in the starting materials.- Purify the starting materials before use.
Presence of Significant Amounts of Byproducts in the Crude Product Suboptimal reaction conditions.- Optimize the reaction temperature and time based on TLC monitoring.- Screen different acid catalysts (e.g., acetic acid, sulfuric acid, polyphosphoric acid) to find the one that gives the cleanest reaction profile.
Incorrect stoichiometry of reactants.- Ensure the correct molar ratios of phenylhydrazine and 1,3-cyclohexanedione are used.
Difficulty in Purifying the Product Co-elution of byproducts with the product during column chromatography.- Experiment with different solvent systems for chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
The product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures.- If recrystallization fails, column chromatography is the recommended purification method.

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

Byproduct Name Potential Molecular Formula Likely Formation Pathway Key Identification Techniques
Phenylhydrazone of 1,3-cyclohexanedioneC₁₂H₁₄N₂OIncomplete Fischer indole synthesis cyclization.LC-MS for molecular weight, ¹H NMR for characteristic hydrazone and dione protons.
3-Phenyl-3,4,5,6-tetrahydro-2H-indazol-7-oneC₁₃H₁₄N₂OKnorr-type pyrazole synthesis from 1,3-dione and phenylhydrazine.[3]LC-MS for molecular weight, ¹H and ¹³C NMR to confirm the pyrazole ring structure.
Carbazol-1-olC₁₂H₉NOAromatization of the product under harsh conditions.UV-Vis spectroscopy to observe extended conjugation, LC-MS for molecular weight, and ¹H NMR showing only aromatic protons.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of related tetrahydrocarbazoles.[4][5]

Materials:

  • 1,3-Cyclohexanedione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine (1.0 equivalent) dropwise to the refluxing solution over a period of 30 minutes.

  • Continue to heat the mixture under reflux for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

Synthesis_Byproducts Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Tars Tars/Polymers Phenylhydrazine->Tars Harsh Conditions Cyclohexanedione 1,3-Cyclohexanedione Cyclohexanedione->Hydrazone Cyclohexanedione->Tars Harsh Conditions Carbazolone This compound (Desired Product) Hydrazone->Carbazolone Fischer Indole Cyclization (Main Path) Pyrazole Pyrazole Byproduct Hydrazone->Pyrazole Side Reaction (Knorr Synthesis) Aromatized Aromatized Byproduct (Carbazol-1-ol) Carbazolone->Aromatized Harsh Conditions (e.g., high temp, strong acid)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of Carbazolone Crude_Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Crude_Analysis High_Yield High Yield & Purity? Crude_Analysis->High_Yield Purify Purify Product (Recrystallization/ Chromatography) High_Yield->Purify Yes Troubleshoot Troubleshoot Synthesis High_Yield->Troubleshoot No End Pure Product Obtained Purify->End Check_Reactants Check Reactant Purity Troubleshoot->Check_Reactants Optimize_Temp Optimize Temperature and Reaction Time Troubleshoot->Optimize_Temp Optimize_Acid Optimize Acid Catalyst (Type & Concentration) Troubleshoot->Optimize_Acid Modify_Purification Modify Purification Strategy Troubleshoot->Modify_Purification Check_Reactants->Start Re-run Experiment Optimize_Temp->Start Re-run Experiment Optimize_Acid->Start Re-run Experiment Modify_Purification->Purify

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Enhancing Selectivity in Acetylcholinesterase Inhibition Assays for Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the selectivity of acetylcholinesterase (AChE) inhibition assays for carbazole-based compounds. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the screening of carbazole derivatives for AChE inhibition.

Problem Potential Cause(s) Recommended Solutions
High Background Absorbance or False Positives - Compound Interference: Carbazoles, being colored or fluorescent compounds, can interfere with the colorimetric or fluorometric readout. - Reaction with DTNB: Some compounds can react directly with the Ellman's reagent (DTNB), leading to a false-positive signal.[1] - Precipitation: Poor solubility of carbazole derivatives in the assay buffer can cause light scattering, leading to artificially high absorbance readings.- Run a control experiment with the carbazole compound and DTNB in the absence of the enzyme to check for any direct reaction. - Measure the absorbance of the carbazole compound alone in the assay buffer to determine its intrinsic absorbance at the detection wavelength (typically 412 nm for the Ellman's assay).[2] - Use a suitable co-solvent like DMSO at a final concentration of less than 1% to improve compound solubility. Ensure the same concentration of the co-solvent is used in the control wells.
Low or No Enzyme Inhibition - Compound Degradation: The carbazole derivative may be unstable under the assay conditions (e.g., pH, temperature). - Incorrect Concentration: Errors in the preparation of stock solutions or serial dilutions can result in a lower-than-expected final concentration of the inhibitor.- Verify the stability of your compound in the assay buffer over the incubation time. - Re-calculate and carefully prepare fresh dilutions of your carbazole inhibitor.
Poor Selectivity for AChE over BChE - Structural Features: The carbazole scaffold might be interacting with residues common to the active sites of both AChE and butyrylcholinesterase (BChE).- Analyze the structure-activity relationship (SAR) of your carbazole series. Modifications to the carbazole core or its substituents can alter selectivity. For instance, bulky groups on the carbazole ring may fit into the larger acyl pocket of BChE, reducing selectivity.[3][4] - Perform molecular docking studies to understand the binding interactions of your compounds with both enzymes, which can guide the design of more selective analogs.[4]
Irreproducible IC50 Values - Assay Conditions: Minor variations in pH, temperature, or incubation times can affect enzyme activity and inhibitor potency. - Enzyme Activity: The activity of the enzyme stock solution may vary over time.- Strictly adhere to a standardized protocol, ensuring consistent assay conditions for all experiments. - Aliquot the enzyme stock and store it at -80°C to minimize degradation from repeated freeze-thaw cycles. Determine the enzyme activity before each set of experiments.

Frequently Asked Questions (FAQs)

Q1: How can I determine the selectivity of my carbazole inhibitor for AChE over BChE?

To determine the selectivity, you need to measure the IC50 values for both AChE and BChE inhibition using the same assay conditions. The selectivity index (SI) is then calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50(BChE) / IC50(AChE)).[5] A higher SI value indicates greater selectivity for AChE.

Q2: What is the Ellman's method and why is it commonly used for AChE inhibition assays?

The Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity.[2][6] It is widely used due to its convenience and sensitivity. The assay works by measuring the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced when thiocholine (a product of substrate hydrolysis by AChE) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[6] The rate of color formation is directly proportional to the enzyme's activity.

Q3: My carbazole compound is highly colored. Can I still use the Ellman's assay?

Yes, but you must account for the compound's intrinsic absorbance. Before performing the inhibition assay, run a control experiment containing your compound in the assay buffer without the enzyme and substrate. Subtract the absorbance of this control from your experimental readings to correct for the compound's color.

Q4: What are the key differences between the active sites of AChE and BChE that I can exploit to improve selectivity?

The active site gorge of BChE is larger than that of AChE due to differences in the amino acid residues lining the gorge.[3] Specifically, several bulky aromatic residues in the AChE active site are replaced by smaller, non-aromatic residues in BChE. This structural difference can be exploited by designing carbazole derivatives with substituents that sterically hinder their binding to the more constricted active site of AChE, while still allowing them to bind to BChE, or vice-versa, depending on your therapeutic goal.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various carbazole derivatives against AChE and BChE.

Table 1: AChE and BChE Inhibitory Activities of Selected Carbazole Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Reference
Mahanimbine0.03 mg/mLNot ReportedNot Reported[7]
Carbazole-coumarin hybrid 3l 6.86> 40> 5.83[8]
Thiazoloindazole-carbazole Tl58a-c > 50> 50-[9]
Carbazole-bearing oxazolone derivativesInhibited AChENot ReportedNot Reported[10]
Carbazole-based semicarbazoneNot Reported0.024Not Reported[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

Protocol for Determining AChE and BChE Inhibition (Ellman's Method)

This protocol is adapted for a 96-well plate format.

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • DTNB Solution: 10 mM in phosphate buffer.

  • Substrate Solutions: 14 mM Acetylthiocholine iodide (ATCI) for AChE and 14 mM Butyrylthiocholine iodide (BTCI) for BChE in deionized water.

  • Enzyme Solutions: Human recombinant AChE or BChE at a working concentration determined by initial activity assays.

  • Inhibitor Solutions: Prepare a stock solution of the carbazole compound in DMSO. Create a series of dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

2. Assay Procedure:

  • To each well of a 96-well plate, add:

    • 20 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 20 µL of the inhibitor solution at various concentrations (or vehicle for the control).

  • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank (no enzyme) from the rates of the control and test samples.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Selective Inhibitor Screening

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Analysis & Optimization virtual_screening Virtual Screening of Carbazole Library docking Molecular Docking (AChE & BChE) virtual_screening->docking Select Hits primary_assay Primary AChE Inhibition Assay docking->primary_assay Prioritized Compounds bche_assay BChE Inhibition Assay (Counter-Screen) primary_assay->bche_assay Active Compounds ic50 IC50 Determination (AChE & BChE) bche_assay->ic50 selectivity Calculate Selectivity Index (IC50 BChE / IC50 AChE) ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for identifying selective carbazole-based AChE inhibitors.

Logical Relationship of Factors Affecting Selectivity

G cluster_0 Structural Features of Carbazole Inhibitor cluster_1 Enzyme Active Site Topography scaffold Carbazole Core selectivity SELECTIVITY (AChE vs. BChE) scaffold->selectivity substituents Substituent Size & Position substituents->selectivity linker Linker Length & Flexibility linker->selectivity ache_site AChE Active Site (Narrow Gorge) ache_site->selectivity bche_site BChE Active Site (Wider Gorge) bche_site->selectivity

Caption: Factors influencing the selectivity of carbazole inhibitors for AChE versus BChE.

References

Technical Support Center: Overcoming Interference in Ellman's Method with Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from carbazole compounds when using Ellman's method for thiol quantification.

Frequently Asked Questions (FAQs)

Q1: What is Ellman's method and how does it work?

Ellman's method is a widely used colorimetric assay to quantify free sulfhydryl (thiol) groups in a sample.[1][2] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with a thiol group to cleave its disulfide bond, producing one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of thiol.[1] TNB²⁻ is a yellow-colored anion with a maximum absorbance at 412 nm.[3][4] The concentration of thiols in the sample is determined by measuring the absorbance of TNB²⁻ at this wavelength.

Q2: What are carbazole compounds?

Carbazole is a heterocyclic aromatic organic compound with a tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[5] Carbazole and its derivatives are utilized in the synthesis of various materials, including dyes, pharmaceuticals, and plastics.[5][6] They are known for their electronic and photophysical properties, including strong fluorescence.[6][7]

Q3: Can carbazole compounds interfere with Ellman's method?

Yes, carbazole compounds can potentially interfere with Ellman's method through several mechanisms. The most common type of interference is spectral, where the carbazole compound itself absorbs light near 412 nm, leading to an artificially high absorbance reading. While a direct chemical reaction between the carbazole ring and DTNB is unlikely, certain reactive functional groups on carbazole derivatives could potentially interact with the reagent.

Q4: What are the primary modes of interference by carbazole compounds?

The primary modes of interference are:

  • Spectral Interference: Many carbazole derivatives exhibit UV-Vis absorbance in the range of 240-400 nm.[8][9] The tail of this absorbance spectrum can extend into the 412 nm region, leading to a high background signal.

  • Chemical Interference (less common): While the carbazole core is relatively inert, substituents on the carbazole ring could potentially react with DTNB or other assay components. However, there is no direct evidence in the provided search results of the carbazole ring itself reacting with DTNB.

  • Sample Impurities: The carbazole compound may contain thiol-containing impurities, leading to an overestimation of the thiol concentration in the primary sample.

Q5: How can I determine if my carbazole compound is interfering with the assay?

To determine if a carbazole compound is causing interference, the following control experiments are recommended:

  • Compound-Only Control: Prepare a sample containing the carbazole compound in the assay buffer without the thiol source and without DTNB. Measure the absorbance at 412 nm. A non-zero absorbance indicates that the carbazole compound itself absorbs at this wavelength.

  • Compound + DTNB Control: Prepare a sample containing the carbazole compound and DTNB in the assay buffer, but without the thiol source. An increase in absorbance at 412 nm over time suggests a direct reaction between the carbazole compound (or impurities) and DTNB.

Q6: What are the key considerations when preparing samples containing carbazoles for Ellman's assay?

  • Purity of Carbazole Compound: Ensure the highest possible purity of the carbazole compound to avoid interference from thiol-containing contaminants.

  • Solvent Compatibility: Carbazoles are often dissolved in organic solvents.[6][10] It is crucial to ensure that the final concentration of the organic solvent in the assay mixture does not interfere with the reaction or the stability of the enzyme or protein being assayed.[11][12]

  • Appropriate Blanks: Use of a proper blank is critical. The blank should contain everything that the sample well contains, except for the thiol being measured. This includes the buffer, DTNB, and the carbazole compound at the same concentration as in the sample wells.

Q7: Are there alternative methods to quantify thiols in the presence of carbazoles?

Yes, if interference from carbazole compounds cannot be adequately addressed, alternative methods can be used:

  • Monobromobimane (mBBr) Assay: This is a fluorescent-based method where the non-fluorescent mBBr reacts with thiols to form a highly fluorescent product. This method is generally more sensitive than Ellman's assay.[13]

  • Thiol and Sulfide Quantitation Kit: These kits often use a different chemistry, such as the reaction of thiols with a maleimide-containing probe, which can be less prone to interference from aromatic compounds.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background absorbance in the blank The carbazole compound absorbs light at or near 412 nm.1. Use a specific blank: Prepare a blank containing the reaction buffer, DTNB, and the same concentration of the carbazole compound as in the sample wells. Subtract the absorbance of this blank from the absorbance of the samples.2. Implement a two-step assay: If measuring enzyme activity, first allow the enzyme to react with its substrate to produce the thiol. Then, stop the enzymatic reaction and add DTNB to measure the generated thiol. This minimizes the time the carbazole compound is in the presence of DTNB during the measurement phase.3. Wavelength Shift: If the interference is severe, consider measuring the TNB absorbance at a slightly different wavelength where the carbazole's absorbance is lower, although this will require a new calibration curve.
Inconsistent or non-reproducible results 1. The carbazole compound may be precipitating out of the aqueous assay buffer.2. The carbazole compound might be unstable under the assay conditions (e.g., pH).3. The organic solvent used to dissolve the carbazole is affecting the reaction rate.1. Check for precipitation: Visually inspect the wells for any cloudiness or precipitate. If observed, try adjusting the final concentration of the organic solvent or using a different co-solvent.2. Optimize incubation time: Determine the optimal incubation time for the reaction of DTNB with the thiol in the presence of the carbazole compound.3. Solvent control: Run a control with the same concentration of the organic solvent to assess its effect on the assay.
False positive results 1. The carbazole compound sample is contaminated with thiol-containing impurities.2. A specific derivative of the carbazole compound is reacting directly with DTNB.1. Verify compound purity: Use a highly purified carbazole compound. Consider techniques like HPLC to check for impurities.2. Run a compound + DTNB control: As mentioned in the FAQs, mix the carbazole compound with DTNB and monitor the absorbance at 412 nm over time. A significant increase indicates a direct reaction.

Data Presentation

Table 1: UV-Vis Absorption Maxima of Selected Carbazole Derivatives

This table provides examples of the absorption maxima for different carbazole compounds, illustrating the potential for spectral overlap with the Ellman's assay measurement wavelength of 412 nm.

Carbazole CompoundSolventAbsorption Maxima (λmax) in nm
CarbazoleAcetonitrile225-325[8]
3-(9-carbazolyl)-9-ethylcarbazoleTHF~340[15]
Carbazole-based dyesTHF240-400
N-ethylcarbazole dendrimers-292[16]

Table 2: Hypothetical Troubleshooting Data for Carbazole Interference

This table illustrates how to use control experiments to identify and correct for spectral interference from a carbazole compound.

SampleThiolCarbazole CmpdDTNBAbsorbance at 412 nmCorrected Absorbance
Blank 1 (Standard)--+0.050N/A
Blank 2 (Carbazole Control)-++0.250N/A
Sample 1+++0.8500.600 (Sample 1 - Blank 2)
Sample 2+++0.9200.670 (Sample 2 - Blank 2)

Experimental Protocols

Protocol 1: Standard Ellman's Method

This protocol is for the quantification of thiols in samples that do not contain interfering substances.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: L-cysteine or other suitable thiol standard.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of thiol standards by serial dilution in the Reaction Buffer.

  • In a 96-well plate, add 20 µL of each standard or unknown sample.

  • Add 180 µL of Reaction Buffer to each well.

  • Add 20 µL of DTNB Solution to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 412 nm.

  • Generate a standard curve by plotting the absorbance versus the thiol concentration of the standards.

  • Determine the thiol concentration of the unknown samples from the standard curve.

Protocol 2: Modified Two-Step Ellman's Method for Samples with Carbazole Compounds

This protocol is designed to minimize interference from carbazole compounds, particularly when measuring enzyme-generated thiols.

Materials:

  • Same as Protocol 1, plus the carbazole compound of interest.

Procedure: Step 1: Thiol Generation (Enzymatic Reaction)

  • In a microcentrifuge tube or a well of a 96-well plate, combine the enzyme, its substrate, and the carbazole compound in the appropriate reaction buffer.

  • Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Stop the enzymatic reaction using a suitable inhibitor or by changing the pH.

Step 2: Thiol Quantification

  • Transfer an aliquot of the reaction mixture from Step 1 to a new well in a 96-well plate.

  • Add DTNB solution.

  • Immediately measure the absorbance at 412 nm.

  • Crucially, prepare the following controls:

    • Blank: Reaction buffer, DTNB, and the carbazole compound at the final concentration.

    • Carbazole Control: Reaction buffer, the carbazole compound, and the enzyme (if applicable), but no substrate. Follow the same procedure and add DTNB at the end.

  • Subtract the absorbance of the appropriate blank/control from the sample readings.

  • Quantify the thiol concentration using a standard curve generated under the same final buffer conditions.

Mandatory Visualizations

Ellmans_Method DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Anion) DTNB->TNB reacts with Thiol Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-TNB) Thiol->MixedDisulfide forms Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer quantified by Spectral_Interference cluster_0 Absorbance Spectrum TNB_peak TNB Absorbance Peak (412 nm) Measurement Spectrophotometric Measurement TNB_peak->Measurement Carbazole_peak Carbazole Absorbance (e.g., 340 nm) Overlap Spectral Overlap Carbazole_peak->Overlap Overlap->Measurement causes interference Result Inaccurate (High) Absorbance Reading Measurement->Result Modified_Workflow cluster_step1 Step 1: Thiol Generation cluster_step2 Step 2: Thiol Quantification start Start with Sample (containing enzyme, substrate, and carbazole compound) incubate Incubate to allow thiol production start->incubate stop_reaction Stop Enzymatic Reaction incubate->stop_reaction add_dtnb Add DTNB Reagent stop_reaction->add_dtnb Transfer aliquot measure_abs Measure Absorbance at 412 nm add_dtnb->measure_abs calculate Calculate Thiol Concentration (using appropriate controls) measure_abs->calculate

References

Optimizing N-alkylation reaction of tetrahydrocarbazoles with different bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of tetrahydrocarbazoles. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of tetrahydrocarbazoles?

A1: The most frequently employed bases for the N-alkylation of tetrahydrocarbazoles include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH), often in conjunction with a phase transfer catalyst. The choice of base is critical and depends on the substrate's reactivity, the desired reaction conditions (e.g., temperature), and the solvent used.

Q2: How does the choice of solvent affect the N-alkylation reaction?

A2: The solvent plays a crucial role in the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone, and acetonitrile are commonly used.[1] DMF is often chosen for its ability to dissolve a wide range of substrates and bases, while THF is preferred for reactions with strong bases like NaH, as it is less reactive towards the base.[2]

Q3: What is phase transfer catalysis (PTC) and when should I use it for N-alkylation?

A3: Phase transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution of the tetrahydrocarbazole). A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the deprotonated tetrahydrocarbazole anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[3][4] PTC is particularly useful when using inorganic bases like NaOH or K₂CO₃, as it can lead to milder reaction conditions and improved yields.[3]

Q4: How do substituents on the tetrahydrocarbazole ring affect the N-alkylation reaction?

A4: Substituents on the aromatic ring of the tetrahydrocarbazole can significantly influence the acidity of the N-H proton and thus the ease of deprotonation. Electron-withdrawing groups (EWGs) increase the acidity, making deprotonation easier and potentially allowing for the use of weaker bases. Conversely, electron-donating groups (EDGs) decrease the acidity, which may necessitate the use of stronger bases or more forcing conditions to achieve deprotonation. The position of the substituent can also influence regioselectivity in more complex systems.

Troubleshooting Guides

Issue 1: Low or No Yield of the N-Alkylated Product

Q: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Base Base Ineffective? Start->Base Solvent Solvent Issue? Start->Solvent Reagents Reagent Quality? Start->Reagents Conditions Suboptimal Conditions? Start->Conditions Base_Sol1 Increase base strength (e.g., K2CO3 to NaH) Base->Base_Sol1 Base_Sol2 Ensure base is dry and finely powdered Base->Base_Sol2 Solvent_Sol1 Switch to a more polar aprotic solvent (e.g., DMF) Solvent->Solvent_Sol1 Reagents_Sol1 Check purity of starting material and alkylating agent Reagents->Reagents_Sol1 Conditions_Sol1 Increase reaction temperature or time Conditions->Conditions_Sol1 Conditions_Sol2 Consider microwave irradiation Conditions->Conditions_Sol2

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate the tetrahydrocarbazole nitrogen.

    • Solution: Switch to a stronger base. For example, if potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH).

  • Poor Solubility: The tetrahydrocarbazole or the base may not be sufficiently soluble in the chosen solvent.

    • Solution: Change to a more polar aprotic solvent like DMF. For heterogeneous reactions with bases like K₂CO₃, ensure vigorous stirring.

  • Reagent Quality: Impurities in the starting material, alkylating agent, or solvent (especially water) can interfere with the reaction.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, particularly when using strong bases like NaH.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Microwave irradiation can also be an effective method to accelerate the reaction.[5]

Issue 2: Formation of Side Products (O-Alkylation)

Q: I am observing the formation of an unexpected side product, which I suspect is the O-alkylated product. How can I favor N-alkylation?

A: In cases where the tetrahydrocarbazole contains a hydroxyl group, competitive O-alkylation can occur. The regioselectivity between N- and O-alkylation is influenced by the base, solvent, and counter-ion.

Factors Influencing N- vs. O-Alkylation

AlkylationSelectivity Title Controlling N- vs. O-Alkylation Base Base/Solvent System NaH_THF NaH in THF Base->NaH_THF Favors N-Alkylation (Hard Cation, Less Polar Solvent) K2CO3_DMF K₂CO₃ in DMF Base->K2CO3_DMF Can lead to mixtures or favor O-Alkylation HardSoft Hard vs. Soft Nucleophile/Electrophile N_Alkylation N-Alkylation HardSoft->N_Alkylation Soft Nucleophile (N) prefers Soft Electrophile (e.g., Alkyl Iodide) O_Alkylation O-Alkylation HardSoft->O_Alkylation Hard Nucleophile (O) prefers Hard Electrophile (e.g., Alkyl Sulfate)

Caption: Factors influencing N- versus O-alkylation selectivity.

Strategies to Promote N-Alkylation:

  • Choice of Base and Solvent: Using a strong, non-coordinating base in a less polar aprotic solvent can favor N-alkylation. For instance, using two equivalents of a strong base like NaH in THF can generate the N,O-dianion, and the more nucleophilic nitrogen anion will preferentially react.

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen in the carbazole is a softer nucleophile than the oxygen of a hydroxyl group. According to HSAB theory, soft nucleophiles react faster with soft electrophiles. Therefore, using a softer alkylating agent (e.g., alkyl iodide) can favor N-alkylation.

  • Protecting Groups: If selective N-alkylation is challenging, consider protecting the hydroxyl group before performing the N-alkylation, followed by deprotection.

Data Presentation: Comparison of Common Bases

The following table summarizes typical reaction conditions for the N-alkylation of tetrahydrocarbazoles with different bases. Please note that optimal conditions can vary depending on the specific substrate and alkylating agent.

BaseSolvent(s)Typical TemperatureTypical Reaction TimeYield RangeNotes
NaH THF, DMF0 °C to RT2 - 12 h70 - 95%Highly effective for a wide range of substrates. Requires anhydrous conditions.[2]
K₂CO₃ DMF, AcetoneRT to 80 °C6 - 24 h60 - 90%A milder and less hazardous alternative to NaH.[1] Often requires heating.
Cs₂CO₃ DMF, DioxaneRT to 60 °C4 - 18 h75 - 98%Often more effective than K₂CO₃ due to higher solubility and the "cesium effect".
NaOH/TBAB Toluene, H₂ORT to 60 °C4 - 12 h80 - 97%Phase transfer catalysis conditions, offering mild and efficient reactions.[3]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is a general procedure and may require optimization for specific substrates.

Reaction Workflow

NaH_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_THC Add Tetrahydrocarbazole to anhydrous DMF Start->Add_THC Cool Cool to 0 °C Add_THC->Cool Add_NaH Add NaH portion-wise Cool->Add_NaH Stir1 Stir for 30-60 min at 0 °C to RT Add_NaH->Stir1 Add_Alkyl_Halide Add Alkyl Halide dropwise at 0 °C Stir1->Add_Alkyl_Halide Stir2 Stir at RT until completion (TLC) Add_Alkyl_Halide->Stir2 Quench Quench with H₂O/NH₄Cl (aq) Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Product Purify->End

Caption: General workflow for N-alkylation using NaH.

Procedure:

  • To a stirred solution of the tetrahydrocarbazole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This protocol provides a milder alternative to using NaH.

Procedure:

  • To a solution of the tetrahydrocarbazole (1.0 eq.) in DMF, add finely powdered potassium carbonate (2.0 eq.).[1]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor by TLC until completion.[1]

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Phase Transfer Catalyzed (PTC) N-Alkylation with NaOH/TBAB

This protocol is suitable for reactions where a strong, hazardous base like NaH is to be avoided.

Procedure:

  • To a vigorously stirred mixture of the tetrahydrocarbazole (1.0 eq.), the alkylating agent (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable organic solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide.[3]

  • Stir the biphasic mixture at the desired temperature (typically room temperature to 60 °C) and monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Scale-up challenges for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one, with a particular focus on addressing challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with 1,3-cyclohexanedione. Various acid catalysts can be employed, including acetic acid, sulfuric acid, and polyphosphoric acid.

Q2: What are the critical parameters to control during the scale-up of the Fischer indole synthesis for this compound?

A2: Key parameters for successful scale-up include:

  • Efficient Heat Transfer: Managing the reaction exotherm is crucial to prevent side reactions and ensure consistent product quality.

  • Effective Mixing: Homogeneous mixing is essential to maintain uniform temperature and concentration of reactants, minimizing the formation of localized hot spots and byproducts.

  • Controlled Reagent Addition: The rate of addition of reagents, particularly the acid catalyst, should be carefully controlled to manage the reaction rate and temperature.

  • Reaction Concentration: The concentration of the reaction mixture can significantly impact reaction kinetics and product precipitation.

Q3: What are common impurities encountered during the synthesis and how can they be minimized?

A3: Common impurities may include unreacted starting materials, partially cyclized intermediates, and over-alkylation or dimerization byproducts. To minimize these, ensure the use of pure starting materials, optimize the stoichiometry of reactants, and maintain strict control over reaction temperature and time.

Q4: What purification techniques are suitable for large-scale production of this compound?

A4: For large-scale purification, crystallization is often the most economical and efficient method. If the product is difficult to crystallize or requires higher purity, column chromatography using a medium-pressure liquid chromatography (MPLC) system can be utilized.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionEnsure anhydrous conditions. Use a slight excess of one reactant (typically the dione). Optimize reaction temperature and time based on small-scale experiments.Increased conversion of starting materials to the desired product.
Degradation of ProductAvoid excessive heating or prolonged reaction times. Consider using a milder acid catalyst.Reduced formation of degradation byproducts and improved yield.
Poor Product IsolationOptimize the workup procedure, including the choice of extraction solvent and pH adjustment. Ensure complete precipitation if isolating by filtration.Improved recovery of the synthesized product.
Issue 2: Impurity Formation
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions due to High TemperatureImprove heat dissipation by using a jacketed reactor with efficient cooling. Control the rate of addition of exothermic reagents.Minimized formation of temperature-induced byproducts.
Non-homogenous Reaction MixtureIncrease agitation speed. Use an appropriately sized and shaped impeller for the reactor volume.Uniform reaction conditions leading to cleaner product formation.
Incorrect StoichiometryAccurately weigh and charge all reactants. Verify the purity of starting materials.Reduced presence of unreacted starting materials and byproducts from side reactions.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a suitably sized reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, dissolve phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add 1,3-cyclohexanedione (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water, followed by a wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenylhydrazine HCl in Acetic Acid add_dione Add 1,3-Cyclohexanedione start->add_dione reflux Heat to Reflux (118°C, 2-4h) add_dione->reflux monitor Monitor Progress (TLC/HPLC) reflux->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_solutions Corrective Actions start Scale-up Issue Identified low_yield Low Yield start->low_yield impurity Impurity Formation start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Product Degradation? low_yield->degradation isolation_issue Poor Isolation? low_yield->isolation_issue high_temp High Temperature? impurity->high_temp mixing Poor Mixing? impurity->mixing stoichiometry Incorrect Stoichiometry? impurity->stoichiometry optimize_cond Optimize Conditions (Temp, Time, Stoich.) incomplete_rxn->optimize_cond degradation->optimize_cond optimize_workup Optimize Workup isolation_issue->optimize_workup improve_heat Improve Heat Transfer high_temp->improve_heat improve_mixing Enhance Agitation mixing->improve_mixing stoichiometry->optimize_cond

A troubleshooting guide for the synthesis of functionalized carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of functionalized carbazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing functionalized carbazoles?

A1: The primary methods for constructing and functionalizing the carbazole skeleton include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for N-arylation, which can be used for intramolecular cyclization to form carbazoles.

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid to form C-C bonds, often used to build the biphenyl precursor for carbazole synthesis.[1]

  • Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation to yield carbazoles, though it often requires harsh reaction conditions.[2][3]

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of aryl hydrazones to form the indole ring system of a tetrahydrocarbazole, which can then be aromatized.[4][5]

  • Cadogan Reductive Cyclization: This method involves the reductive cyclization of 2-nitrobiphenyls to form carbazoles.[1]

  • C-H Functionalization: Direct functionalization of the carbazole core is a modern and efficient method, though achieving regioselectivity can be a challenge.[6][7]

Q2: I'm observing a low yield in my Buchwald-Hartwig amination for carbazole synthesis. What are the potential causes and solutions?

A2: Low yields in Buchwald-Hartwig amination for carbazole synthesis can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and moisture. Ensure that all solvents and reagents are thoroughly dried and degassed, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]

  • Incorrect Ligand Choice: The phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich ligands often provide better results. It is advisable to screen a variety of ligands to find the optimal one for your specific substrates.

  • Inappropriate Base: The strength and solubility of the base are critical. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The choice of base can significantly influence the reaction rate and selectivity. A weak base may be insufficient, while a very strong base could lead to unwanted side reactions.

  • Low Reaction Temperature: While high temperatures can lead to catalyst decomposition, a temperature that is too low will result in a sluggish or incomplete reaction. A systematic screening of the reaction temperature is recommended to find the optimal balance.

Q3: I am struggling with byproduct formation in my carbazole synthesis. What are the common side reactions and how can I minimize them?

A3: Byproduct formation is a common issue. The type of side reaction often depends on the synthetic method used:

  • Homocoupling: In cross-coupling reactions like Suzuki and Buchwald-Hartwig, homocoupling of the starting materials can occur, leading to the formation of symmetrical biaryls. This can often be minimized by carefully controlling the reaction conditions, particularly the catalyst system and temperature.

  • Aldol Condensation: In the Fischer indole synthesis, the ketone starting material can undergo self-condensation under acidic conditions, leading to aldol products as impurities.[8]

  • β-Hydride Elimination: This is a potential side reaction in Buchwald-Hartwig amination that can compete with the desired reductive elimination, leading to the formation of an imine and a hydrodehalogenated arene.

  • Formation of Regioisomers: With unsymmetrical starting materials, particularly in Fischer indole synthesis and C-H functionalization, a mixture of isomeric products can be formed.[8] Controlling regioselectivity often requires careful selection of directing groups or optimization of reaction conditions.[6]

Q4: How can I improve the regioselectivity of C-H functionalization on a carbazole core?

A4: Achieving high regioselectivity in C-H functionalization can be challenging. Here are some strategies:

  • Directing Groups: The use of a directing group, typically installed at the N9 position of the carbazole, is a powerful strategy to control the position of functionalization (e.g., C1 vs. C8).[6]

  • Catalyst and Ligand Selection: The choice of the catalyst and ligand system is critical. Palladium catalysts are commonly used, and the ligand can significantly influence selectivity.[6]

  • Reaction Conditions Optimization:

    • Solvent: The polarity of the solvent can affect the reaction's outcome. It is recommended to screen a range of solvents.[6]

    • Temperature: Temperature is a critical parameter that needs to be optimized to balance reaction rate and catalyst stability.[6]

    • Additives: Additives like silver salts can act as oxidants and facilitate catalyst turnover in palladium-catalyzed C-H functionalization reactions.[6]

Troubleshooting Workflow for Low Yield in Carbazole Synthesis

TroubleshootingWorkflow start Low Yield Observed purity_check Check Purity of Starting Materials & Solvents start->purity_check inert_atmosphere Verify Inert Atmosphere (O2, H2O exclusion) purity_check->inert_atmosphere Purity Confirmed failure Consider Alternative Synthetic Route purity_check->failure Impure catalyst_system Screen Catalyst System (Precatalyst, Ligand) inert_atmosphere->catalyst_system Atmosphere is Inert inert_atmosphere->failure Atmosphere Contaminated base_solvent Optimize Base and Solvent catalyst_system->base_solvent No Improvement success Improved Yield catalyst_system->success Yield Improved temperature_time Adjust Temperature and Reaction Time base_solvent->temperature_time No Improvement base_solvent->success Yield Improved purification Re-evaluate Purification Method temperature_time->purification No Improvement temperature_time->success Yield Improved purification->success Yield Improved purification->failure Still Low Yield

Caption: A logical workflow for troubleshooting low yields in functionalized carbazole synthesis.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and yields for common carbazole synthesis methods.

Table 1: Suzuki-Miyaura Coupling for Biphenyl Precursor Synthesis

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/Water80-11012-24Varies[9]
Pd(PPh₃)₃K₂CO₃TolueneRefluxN/A85[1]

Table 2: Cadogan Reductive Cyclization of 2-Nitrobiphenyls

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
PPh₃o-dichlorobenzeneReflux1096 (mixture)[1]
MoO₂Cl₂(dmf)₂ / PPh₃N/AN/AN/A70-87[10]

Table 3: Fischer Indole Synthesis of Tetrahydrocarbazoles

PhenylhydrazineKetoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineCyclohexanoneGlacial Acetic AcidReflux1.5~85[4]

Table 4: Ullmann Condensation for N-Arylation of Carbazole

Copper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5)Diamine (10)K₂CO₃Dioxane11024Varies[2]

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of 3,6-Dibromocarbazole [9]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromocarbazole (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

2. General Protocol for Ligand-Promoted Ullmann N-Arylation of Carbazole [2]

  • Reaction Setup: To a dry reaction vessel, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (e.g., a diamine, 0.10 mmol, 10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and water.

  • Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

3. General Protocol for Fischer Indole Synthesis of a Tetrahydrocarbazole [4]

  • Hydrazone Formation (Optional - can be a one-pot reaction): In a round-bottom flask, dissolve the phenylhydrazine and the cyclic ketone (e.g., cyclohexanone) in a suitable solvent like ethanol or acetic acid.

  • Cyclization: Add the acid catalyst (e.g., glacial acetic acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the acid and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

SuzukiCatalyticCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Elucidating the Structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2D NMR spectral data is paramount for the unambiguous structure elucidation of complex organic molecules. This guide provides a comparative overview of the application of COSY, HSQC, and HMBC experiments in characterizing the scaffold of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a significant heterocyclic compound in medicinal chemistry.

The structural confirmation of this compound relies on a detailed interpretation of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. While ¹H NMR provides information on proton environments and their multiplicities, and ¹³C NMR reveals the number and types of carbon atoms, 2D NMR techniques are essential to piece together the molecular puzzle by establishing connectivity between atoms.

Comparative Analysis of 2D NMR Techniques

For a molecule like this compound, each 2D NMR experiment provides unique and complementary information:

  • COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton (¹H-¹H) spin-spin coupling networks. It allows for the tracing of connections between adjacent protons, which is crucial for defining the aliphatic spin systems within the cyclohexenone ring of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is an indispensable tool for assigning the carbon signals based on the already assigned proton resonances, providing a direct link between the ¹H and ¹³C NMR spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure by revealing long-range correlations (typically 2 to 3 bonds) between protons and carbons. For this compound, HMBC spectra are critical for connecting the aliphatic cyclohexenone moiety to the indole core and for confirming the position of the carbonyl group.

Experimental Protocols

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05 M in a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled spectrum is acquired with a 45° pulse angle and a relaxation delay of 2 seconds.

  • COSY: The experiment is typically run with 256 increments in the t₁ dimension and 2048 data points in the t₂ dimension.

  • HSQC: The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

  • HMBC: The experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations.

Hypothetical Spectral Data for Structure Elucidation

Due to the absence of a complete, published 2D NMR dataset for this compound in the available search results, the following tables present hypothetical yet realistic data that would be expected for its structure elucidation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
1195.0---
238.02.95t6.5
322.52.20m
425.02.60t6.0
4a125.0---
4b138.0---
5120.07.50d8.0
6122.07.20t7.5
7118.07.10t7.5
8111.07.30d8.0
8a135.0---
9 (NH)-8.50br s

Table 2: Key Hypothetical 2D NMR Correlations for this compound.

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)
2.95 (H-2)2.20 (H-3)38.0 (C-2)195.0 (C-1), 22.5 (C-3), 25.0 (C-4)
2.20 (H-3)2.95 (H-2), 2.60 (H-4)22.5 (C-3)38.0 (C-2), 25.0 (C-4), 195.0 (C-1)
2.60 (H-4)2.20 (H-3)25.0 (C-4)38.0 (C-2), 125.0 (C-4a), 138.0 (C-4b)
7.50 (H-5)7.20 (H-6)120.0 (C-5)138.0 (C-4b), 118.0 (C-7), 135.0 (C-8a)
7.20 (H-6)7.50 (H-5), 7.10 (H-7)122.0 (C-6)111.0 (C-8), 120.0 (C-5)
7.10 (H-7)7.20 (H-6), 7.30 (H-8)118.0 (C-7)120.0 (C-5), 135.0 (C-8a)
7.30 (H-8)7.10 (H-7)111.0 (C-8)122.0 (C-6), 135.0 (C-8a), 125.0 (C-4a)
8.50 (NH-9)--135.0 (C-8a), 125.0 (C-4a), 111.0 (C-8)

Visualization of Key Structural Correlations

The following diagram illustrates the crucial HMBC correlations that would definitively establish the structure of this compound.

HMBC_Correlations cluster_carbazolone This compound C1 C1 (O) C2 C2 C3 C3 C4 C4 C4a C4a C4b C4b C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a N9 N9 (H) H2 H2 H2->C1 H2->C3 H2->C4 H3 H3 H3->C1 H4 H4 H4->C4a H4->C4b H5 H5 H5->C4b H5->C8a H8 H8 H8->C4a H8->C8a NH9 NH9 NH9->C4a NH9->C8 NH9->C8a

Caption: Key HMBC correlations for this compound.

Alternative Approaches and Comparison

While 2D NMR is the gold standard for the de novo structure elucidation of such compounds, other analytical techniques provide complementary data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula. Fragmentation patterns in MS/MS experiments can provide clues about the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the indole and the C=O stretch of the ketone.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including stereochemistry. However, it requires the growth of suitable crystals, which is not always feasible.

In comparison to these methods, 2D NMR provides the most detailed information about the complete bonding framework of the molecule in solution, which is often the biologically relevant state. While X-ray crystallography gives a static picture of the solid state, NMR reveals the structure and dynamics in solution. Mass spectrometry provides the molecular formula and fragmentation data but does not directly map out the atom-to-atom connectivity in the same way as 2D NMR.

Unveiling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically significant molecules is paramount. Tetrahydrocarbazoles, a core scaffold in numerous bioactive compounds, present a compelling case for detailed structural elucidation. Mass spectrometry stands as a powerful analytical technique for this purpose, offering insights into molecular weight and structure through characteristic fragmentation patterns. This guide provides a comparative overview of the electron ionization mass spectrometry (EI-MS) fragmentation of substituted tetrahydrocarbazoles, supported by experimental data and detailed methodologies.

The stability of the tetrahydrocarbazole nucleus significantly influences its fragmentation behavior. The initial ionization typically results in a prominent molecular ion peak (M+•), which then undergoes a series of fragmentation pathways. The nature and position of substituents on the aromatic ring or the nitrogen atom play a crucial role in directing these fragmentation routes, leading to characteristic mass spectra that can be used for structural confirmation and differentiation of isomers.

Key Fragmentation Pathways

The mass spectral fragmentation of substituted tetrahydrocarbazoles is primarily dictated by two main pathways:

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexane ring of the tetrahydrocarbazole moiety can undergo a characteristic retro-Diels-Alder reaction. This process involves the cleavage of the molecule into a diene and a dienophile, providing valuable information about the substitution pattern on the carbocyclic ring.

  • Loss of Substituents: Substituents on the aromatic ring or the nitrogen atom can be lost as neutral fragments or radicals. The stability of the resulting fragment ions often determines the likelihood of these fragmentation events. For instance, the loss of an alkyl group from the nitrogen atom is a common fragmentation pathway.

Comparative Fragmentation Data

The following tables summarize the key mass spectral fragmentation data for unsubstituted and various substituted 1,2,3,4-tetrahydrocarbazoles. This data has been compiled from publicly available spectral databases and scientific literature.

Table 1: Mass Spectral Data for Unsubstituted and N-Substituted Tetrahydrocarbazoles

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Intensities
1,2,3,4-Tetrahydrocarbazole171 (100%)170 (75%), 143 (40%), 142 (25%), 115 (20%)
9-Methyl-1,2,3,4-tetrahydrocarbazole185Data not available in sufficient detail for comparative analysis.
9-Acetyl-1,2,3,4-tetrahydrocarbazole213Data not available in sufficient detail for comparative analysis.

Table 2: Mass Spectral Data for Ring-Substituted Tetrahydrocarbazoles

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Intensities
6-Methyl-1,2,3,4-tetrahydrocarbazole185Data not available in sufficient detail for comparative analysis.
6-Methoxy-1,2,3,4-tetrahydrocarbazole201Data not available in sufficient detail for comparative analysis.
6-Chloro-1,2,3,4-tetrahydrocarbazole205/207Data not available in sufficient detail for comparative analysis.

Note: While the synthesis of various substituted tetrahydrocarbazoles is reported in the literature, detailed and publicly accessible mass spectral fragmentation data for many of these compounds remains limited. The tables will be updated as more experimental data becomes available.

Experimental Protocols

The mass spectral data presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a representative experimental protocol for the analysis of indole alkaloids, which can be adapted for substituted tetrahydrocarbazoles.

Sample Preparation:

A small amount of the purified substituted tetrahydrocarbazole is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: An Agilent 5977B mass selective detector (or equivalent).

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp: Increase to 250-280°C at a rate of 10-20°C/min.

    • Final hold: Hold at 280°C for 5-10 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

Visualizing Fragmentation Pathways

The fragmentation pathways can be visualized to better understand the relationships between the molecular ion and its fragments.

Fragmentation_Pathway M Substituted Tetrahydrocarbazole (M+•) RDA_diene Diene Fragment M->RDA_diene RDA RDA_dienophile Dienophile Fragment M->RDA_dienophile RDA M_minus_R [M-R]+• M->M_minus_R - R• M_minus_CH3 [M-CH3]+ M->M_minus_CH3 - CH3• (from substituent)

Caption: Generalized fragmentation pathways for substituted tetrahydrocarbazoles.

The study of mass spectrometry fragmentation patterns provides a powerful tool for the structural characterization of substituted tetrahydrocarbazoles. While a comprehensive comparative database is still developing, the principles of retro-Diels-Alder reactions and substituent losses offer a solid framework for interpreting mass spectra. Further research and data sharing within the scientific community will be invaluable in building a more complete picture of the fragmentation behavior of this important class of compounds.

A Comparative Analysis of Acetylcholinesterase Inhibition: Tetrahydrocarbazoles vs. Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of emerging tetrahydrocarbazole derivatives against Donepezil, the established clinical agent for Alzheimer's disease (AD). The cholinergic hypothesis of AD posits that a decline in acetylcholine (ACh), a key neurotransmitter for memory and cognition, contributes significantly to the disease's symptoms. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2] Therefore, inhibiting AChE increases the availability of acetylcholine, offering a symptomatic treatment for AD.[2] Donepezil is a potent and selective AChE inhibitor widely used in clinical practice.[3] This guide synthesizes experimental data to evaluate the potential of tetrahydrocarbazoles as alternative therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Data from a study involving the synthesis and in vitro evaluation of 22 different 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives against acetylcholinesterase (from Swiss albino mice brain tissue) and butyrylcholinesterase (BChE) is presented below. Donepezil was used as the standard reference drug in the same assays.[1] The study identified several derivatives with selective AChE inhibition.[1]

Table 1: Comparative AChE and BChE Inhibitory Activities (IC50, µM)

CompoundSubstituent(s)AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil (Standard) -0.0486.84142.5
Compound 3 6-Amino0.0867.6288.60
Compound 4 9-Methyl-6-nitro0.0928.1488.47
Compound 17 N-Butyl-6-amino0.1109.8689.63

Data sourced from a study by Kumar et al. (2022).[1] The selectivity index is calculated as the ratio of BChE IC50 to AChE IC50. A higher value indicates greater selectivity for AChE.

The results indicate that while Donepezil remains the most potent inhibitor, several tetrahydrocarbazole derivatives, notably compounds 3, 4, and 17, exhibit potent and selective AChE inhibitory activity with IC50 values in the sub-micromolar range.[1] Their high selectivity for AChE over BChE is a desirable trait, potentially reducing side effects associated with non-selective cholinesterase inhibition.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft. They bind to the active site of the AChE enzyme, blocking the substrate (acetylcholine) from accessing it. This leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway ACh Acetylcholine (Substrate) AChE AChE (Enzyme) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor Inhibitor (Donepezil or Tetrahydrocarbazole) AChE_Inhibited Inhibited AChE Inhibitor->AChE_Inhibited Binds to Active Site No_Reaction Hydrolysis Blocked AChE_Inhibited->No_Reaction

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocols

The in vitro determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[1][2][4]

Ellman's Method for AChE Inhibition Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine.[2][5]

Principle:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[2]

  • The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[2]

  • This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[2][6]

  • The presence of an inhibitor reduces the rate of this color formation, and the percentage of inhibition can be calculated by comparing the reaction rate with and without the inhibitor.[2]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus or brain homogenate)

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 10 mM DTNB solution

  • 200 mM Acetylthiocholine iodide (ATCh) solution

  • Test compounds (Tetrahydrocarbazoles) and standard (Donepezil) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader

Procedure:

  • Preparation: In a 96-well plate, add the Tris-HCl buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds or the standard drug (Donepezil) to the wells. A control well should contain only the solvent.

  • Enzyme Addition: Add the AChE enzyme solution to all wells.

  • Pre-incubation: Incubate the mixture for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]

  • Substrate Addition: Add the DTNB solution to all wells.

  • Reaction Initiation: Start the reaction by adding the ATCh substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[6]

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value via regression analysis.[6]

Ellman_Workflow start Start: Prepare 96-Well Plate step1 1. Add Buffer, Test Compound (or Donepezil), and AChE Enzyme start->step1 step2 2. Pre-incubate Mixture (e.g., 15 min at 37°C) step1->step2 step3 3. Add DTNB (Ellman's Reagent) step2->step3 step4 4. Initiate Reaction by adding ATCh (Substrate) step3->step4 step5 5. Measure Absorbance at 412 nm Kinetically (e.g., every 10s for 3 min) step4->step5 step6 6. Calculate Reaction Rates and % Inhibition step5->step6 step7 7. Plot % Inhibition vs. [Concentration] to Determine IC50 Value step6->step7 end End: IC50 Value Obtained step7->end

Caption: Experimental Workflow for the Ellman's AChE Inhibition Assay.

Conclusion

The search for novel, effective, and safe acetylcholinesterase inhibitors is a critical area of research in Alzheimer's drug discovery. Experimental data demonstrates that specific derivatives of the tetrahydrocarbazole scaffold are potent and highly selective AChE inhibitors.[1] While Donepezil currently exhibits superior potency, compounds such as 6-Amino-2,3,4,9-tetrahydro-1H-carbazole show promising activity that warrants further investigation and optimization.[1] The established and reliable Ellman's method provides a standardized protocol for screening and comparing the efficacy of these and other novel chemical entities, guiding future drug development efforts.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial drug discovery, the search for novel scaffolds that can combat the growing threat of antibiotic resistance is paramount. This guide provides a comparative analysis of the antimicrobial efficacy of derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one against the well-established broad-spectrum antibiotic, ciprofloxacin. While direct comparative studies on the parent compound, this compound, are limited in publicly available literature, numerous studies have evaluated the antimicrobial potential of its derivatives, often using ciprofloxacin as a standard for benchmarking. This guide synthesizes these findings to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and methodologies.

Executive Summary

Ciprofloxacin, a fluoroquinolone antibiotic, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3] This mechanism confers broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Tetrahydrocarbazole derivatives, including those structurally related to this compound, have emerged as a promising class of antimicrobial agents.[4][5] Notably, some derivatives are also suggested to target bacterial DNA gyrase, presenting a similar mechanistic pathway to ciprofloxacin.[6] This guide will delve into the quantitative antimicrobial data, detailed experimental protocols, and the underlying mechanisms of action for both classes of compounds.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for ciprofloxacin and various this compound derivatives against several bacterial strains as reported in the literature. It is crucial to note that the efficacy of carbazole derivatives is highly dependent on the specific chemical modifications to the core structure.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25 - 1.0[7]
Staphylococcus epidermidis0.25[7]
Escherichia coli0.125[8]
Pseudomonas aeruginosa0.5[8]

Table 2: Minimum Inhibitory Concentration (MIC) of selected this compound Derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
4-[4-(benzylamino)butoxy]-9H-carbazoleStaphylococcus aureus ATCC 635830[7]
4-[4-(benzylamino)butoxy]-9H-carbazoleStaphylococcus epidermidis ATCC 1222850[7]
9-(4-(imidazol-1-yl)butyl)-9H-carbazoleStaphylococcus aureus1 - 64[7]
N-substituted 1,2,3-triazolylmethyl indole derivativesVarious bacteriaGood activity[4]
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivativesEscherichia coli (as AcrB inhibitors)Potentiated antibiotic activity[6]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The two most common methods cited in the evaluation of both ciprofloxacin and tetrahydrocarbazole derivatives are the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., a carbazole derivative or ciprofloxacin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) in the well.

Zone of Inhibition Assay (Kirby-Bauer Test)

The zone of inhibition test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[11][12][13]

  • Plate Preparation: A sterile cotton swab is dipped into a standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular area around the disk known as the "zone of inhibition." The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial potency.

Mechanism of Action

Understanding the mechanism of action is critical for the rational design and development of new antimicrobial agents.

Ciprofloxacin: A DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin traps the gyrase-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[1][14]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, ciprofloxacin's main target is often topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents proper cell division.

Ciprofloxacin's Mechanism of Action
This compound Derivatives: Potential DNA Gyrase Inhibition and Other Mechanisms

The antimicrobial mechanism of tetrahydrocarbazole derivatives is an active area of research. Some studies suggest that, similar to ciprofloxacin, these compounds may exert their antibacterial effect by inhibiting DNA gyrase.[6] Molecular docking studies have shown that certain carbazole derivatives can bind to the active site of DNA gyrase, potentially disrupting its function.

Beyond DNA gyrase inhibition, other proposed mechanisms for carbazole derivatives include:

  • Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.

  • Efflux Pump Inhibition: Certain 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have been identified as inhibitors of the AcrB efflux pump in E. coli.[6] Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, the carbazole derivatives can restore the efficacy of other antibiotics.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Novel Carbazole Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Carbazole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the in vitro anticancer activity of several novel carbazole derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic activity of novel carbazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, highlight the varying degrees of efficacy and selectivity across different cancer types.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Carbazole-Thiazole Analog 3b HepG-2Hepatocellular Carcinoma0.0304 ± 0.001Cisplatin-
MCF-7Breast Adenocarcinoma0.058 ± 0.002Cisplatin-
HCT-116Colon Carcinoma0.047 ± 0.002Cisplatin-
Carbazole-Thiazole Analog 5c HepG-2Hepatocellular Carcinoma0.048 ± 0.002Cisplatin-
MCF-7Breast Adenocarcinoma0.086 ± 0.0025Cisplatin-
HCT-116Colon Carcinoma0.06 ± 0.007Cisplatin-
9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole (compound 9) CCRF/CEMT lymphoblast leukemiaStronger than ellipticine and doxorubicinEllipticine, Doxorubicin-
A549Lung AdenocarcinomaStronger than ellipticine and doxorubicinEllipticine, Doxorubicin-
MCF7Breast AdenocarcinomaStronger than ellipticine and doxorubicinEllipticine, Doxorubicin-
Carbazole acylhydrazone 7g A875Human MelanomaHigh inhibitory activity5-Fluorouracil (5-FU)-
HepG2Hepatocellular CarcinomaHigh inhibitory activity5-Fluorouracil (5-FU)-
Carbazole acylhydrazone 7p A875Human MelanomaHigh inhibitory activity5-Fluorouracil (5-FU)-
HepG2Hepatocellular CarcinomaHigh inhibitory activity5-Fluorouracil (5-FU)-
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549Lung AdenocarcinomaInduces p53 mediated apoptosis--
Palindromic carbazole derivative 36a HCT-116Colon Carcinoma0.48 ± 0.06--
U87-MGGlioblastoma2.19 ± 0.30--
Palindromic carbazole derivative 27a VariousVarious< 1 µM--
Palindromic carbazole derivative 36b Various (except U-87 MG)VariousSimilar to 27a--
U-87 MGGlioblastoma1.40 ± 0.24--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel carbazole derivatives.

Cell Viability Assessment: MTT Assay

The cytotoxic effects of the carbazole derivatives were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the carbazole derivatives or a vehicle control (e.g., DMSO) for 48 to 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of a solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay was performed, followed by flow cytometry analysis.[4][5][6][7]

  • Cell Treatment: Cells were treated with the carbazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells were collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of PI (50 µg/mL) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were immediately analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) were detected.

Cell Cycle Analysis

The effect of the carbazole derivatives on cell cycle progression was investigated using propidium iodide (PI) staining and flow cytometry.[8][9][10]

  • Cell Treatment and Fixation: Cells were treated with the compounds for 24 hours, harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Western Blot Analysis

To investigate the molecular mechanisms underlying the apoptotic effects, the expression levels of key apoptosis-related proteins were examined by Western blotting.[2][11][12]

  • Protein Extraction: Following treatment with the carbazole derivatives, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53). After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

To further illustrate the experimental processes and molecular pathways, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat with Carbazole Derivatives seed->treat mtt MTT Assay treat->mtt Cell Viability apoptosis Annexin V/PI Staining treat->apoptosis Apoptosis Induction cell_cycle Cell Cycle Analysis treat->cell_cycle Cell Cycle Arrest western Western Blot treat->western Protein Expression ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow quant Protein Quantification western->quant

Caption: Experimental workflow for evaluating the cytotoxicity of carbazole derivatives.

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis stress Carbazole Derivative (e.g., ECAP) p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated apoptotic pathway induced by a novel carbazole derivative.[1][2][6][11]

References

A Comparative Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-one: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of synthetic strategies for obtaining 2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of various biologically active compounds. We will evaluate a well-established classical method, the Fischer indole synthesis, against a proposed modern alternative, an intramolecular Buchwald-Hartwig amination. This comparison will focus on key metrics such as reaction yield, conditions, and operational simplicity, supported by experimental data from the literature.

Introduction

The this compound scaffold is a crucial structural motif found in numerous natural products and pharmaceutical agents. Its synthesis has traditionally been dominated by acid-catalyzed cyclization reactions.[1][2] The most common of these is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a cyclic ketone.[3][4][5] While robust, this method often requires harsh acidic conditions and can lead to the formation of side products.[2] Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a promising alternative with the potential for milder reaction conditions and greater functional group tolerance.[6][7][8]

Comparative Data

The following table summarizes the key quantitative data for the classical Fischer indole synthesis and a proposed intramolecular Buchwald-Hartwig amination route for the synthesis of this compound.

Parameter Classical Route: Fischer Indole Synthesis Proposed Modern Route: Intramolecular Buchwald-Hartwig Amination
Starting Materials Phenylhydrazine hydrochloride, Cyclohexane-1,2-dione2-Bromoaniline, 2-chlorocyclohexan-1-one
Key Transformation Acid-catalyzed intramolecular cyclizationPalladium-catalyzed intramolecular C-N bond formation
Catalyst/Reagent Glacial Acetic Acid or other strong acids[9][10][11]Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)[6][12]
Typical Yield 30-95%[13][14][15]Estimated 70-95% (based on similar transformations)
Reaction Temperature Reflux (typically >100 °C)[9][10]80-110 °C (can vary with catalyst system)
Reaction Time 1-5 hours[10][13]12-24 hours
Key Advantages Readily available and inexpensive starting materials, one-pot procedure.Milder reaction conditions, higher potential yields, greater functional group tolerance.
Key Disadvantages Harsh acidic conditions, potential for side product formation.[2]More expensive catalyst and ligands, requires inert atmosphere.[16]

Experimental Protocols

Classical Route: Fischer Indole Synthesis of this compound

This protocol is adapted from established literature procedures.[10]

  • A mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol) is stirred at room temperature.

  • A 2N solution of sodium hydroxide (0.98 mmol) is added dropwise, and the mixture is stirred for 15 minutes.

  • An 80% acetic acid solution (3 mL) is added, and the mixture is refluxed for 5 hours.

  • After cooling to room temperature, the reaction mixture is poured into a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Proposed Modern Route: Intramolecular Buchwald-Hartwig Amination

This proposed protocol is based on general procedures for intramolecular Buchwald-Hartwig amination.[6][12]

  • To an oven-dried Schlenk flask are added Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and sodium tert-butoxide (1.2-2.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A solution of the N-(2-bromophenyl)-2-aminocyclohexan-1-one precursor (1.0 equivalent) in a dry, deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Classical Route: Fischer Indole Synthesis cluster_1 Modern Route: Intramolecular Buchwald-Hartwig Amination F_Start Phenylhydrazine + Cyclohexane-1,2-dione F_Inter Phenylhydrazone Intermediate F_Start->F_Inter Condensation F_Product 2,3,4,9-Tetrahydro- 1H-carbazol-1-one F_Inter->F_Product Acid-catalyzed [3,3]-sigmatropic rearrangement B_Start 2-Bromoaniline + 2-Chlorocyclohexanone B_Inter N-(2-bromophenyl)-2-aminocyclohexan-1-one B_Start->B_Inter Nucleophilic Substitution B_Product 2,3,4,9-Tetrahydro- 1H-carbazol-1-one B_Inter->B_Product Pd-catalyzed Intramolecular C-N Coupling

Caption: Comparison of classical and modern synthetic routes.

Experimental_Workflow cluster_workflow General Experimental Workflow start Combine Reactants & Catalyst/Reagent reaction Heat and Stir (Monitor Progress) start->reaction workup Quench Reaction & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Dry and Concentrate extraction->purification final_product Column Chromatography purification->final_product product Pure Product final_product->product

Caption: A generalized workflow for chemical synthesis.

Conclusion

The classical Fischer indole synthesis remains a viable and cost-effective method for the preparation of this compound, particularly for large-scale production where material costs are a primary concern. However, the proposed intramolecular Buchwald-Hartwig amination presents a compelling modern alternative. Its milder reaction conditions and potential for higher yields and greater functional group tolerance make it an attractive option for the synthesis of complex and sensitive molecules, a common requirement in drug discovery and development. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the chemical nature of the desired final product. Further experimental validation of the proposed modern route is warranted to fully elucidate its advantages and limitations.

References

A Comparative Guide to Catalysts for Tetrahydrocarbazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydrocarbazolones, a core structural motif in many biologically active compounds and pharmaceuticals, has been a subject of intense research. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall viability of the synthetic route. This guide provides an objective comparison of various catalytic systems for the synthesis of tetrahydrocarbazolones, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of tetrahydrocarbazolones, highlighting key metrics such as yield, reaction time, and temperature. It is important to note that direct comparison is challenging due to the variation in substrates and reaction conditions across different studies. However, this compilation offers a valuable overview of the catalytic efficiencies.

Catalyst TypeCatalystSubstrate(s)SolventTemp. (°C)Time (h)Yield (%)Reference
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)4-(Indol-2-yl)-4-oxobutanal derivatives & various nucleophilesAcetonitrile or HexafluoroisopropanolRoom Temp.2High[1][2][3][4]
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)4-(Indol-2-yl)-4-oxobutanal derivatives & 4-chlorothiophenolAcetonitrileRoom Temp.2Good[1]
Palladium Catalyst Pd(dba)₂ / dppp / 1,10-phenanthroline2-(2-Nitrophenyl)-2-cyclohexen-1-oneDimethylformamide80-74[5]
Gold Catalyst [Au(PPh₃)(NTf₂)]2-Vinylindoles & N-allenamides---Moderate[6]
Metal-Free Sodium Iodide (NaI)2-(Indol-3-yl)cyclohexanones & alkynes/alkenesSolvent-free--Satisfactory[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Brønsted Acid Catalysis: p-Toluenesulfonic Acid (p-TsOH)

This protocol describes the synthesis of 4-functionalized tetrahydrocarbazol-1-ones from 4-(indol-2-yl)-4-oxobutanal derivatives.[1][2]

Materials:

  • 4-(Indol-2-yl)-4-oxobutanal derivative (1.0 equiv)

  • Nucleophile (e.g., thiol, arene) (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)

  • Acetonitrile (or Hexafluoroisopropanol)

Procedure:

  • To a stirred solution of the 4-(indol-2-yl)-4-oxobutanal derivative in acetonitrile, add the nucleophile.

  • Add p-TsOH·H₂O to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography on silica gel.

Lewis Acid Catalysis: Boron Trifluoride Etherate (BF₃·OEt₂)

This method details the synthesis of a tetrahydrocarbazolone derivative using BF₃·OEt₂ as the catalyst.[1]

Materials:

  • 4-(Indol-2-yl)-4-oxobutanal derivative (1.0 equiv)

  • 4-Chlorothiophenol (1.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve the 4-(indol-2-yl)-4-oxobutanal derivative and 4-chlorothiophenol in acetonitrile.

  • Add a catalytic amount of BF₃·OEt₂ to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Follow the reaction progress using TLC.

  • After the reaction is complete, perform a standard aqueous work-up.

  • The crude product is then purified by silica gel column chromatography.

Palladium Catalysis

This protocol outlines the synthesis of 1,2-dihydro-4(3H)-carbazolone using a palladium catalyst system.[5]

Materials:

  • 2-(2-Nitrophenyl)-2-cyclohexen-1-one (1.0 equiv)

  • Palladium bis(dibenzylideneacetone) (Pd(dba)₂) (6 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (6 mol%)

  • 1,10-Phenanthroline (12 mol%)

  • Carbon monoxide (CO) (6 atm)

  • Dimethylformamide (DMF)

Procedure:

  • Combine 2-(2-nitrophenyl)-2-cyclohexen-1-one, Pd(dba)₂, dppp, and 1,10-phenanthroline in DMF in a pressure-rated reaction vessel.

  • Pressurize the vessel with carbon monoxide to 6 atm.

  • Heat the reaction mixture to 80 °C.

  • Maintain the reaction at this temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Isolate and purify the product using standard techniques.

Visualizing the Synthesis

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis of tetrahydrocarbazolones.

reaction_pathway General Reaction Pathways for Tetrahydrocarbazolone Synthesis cluster_acid Acid Catalysis (Brønsted/Lewis) cluster_metal Metal Catalysis (e.g., Pd, Au) A1 Indole Derivative + Dicarbonyl Compound A2 Intermediate Adduct A1->A2 Acid-catalyzed condensation A3 Tetrahydrocarbazolone A2->A3 Intramolecular cyclization M1 Functionalized Precursors M2 Organometallic Intermediate M1->M2 Metal-catalyzed coupling/activation M3 Tetrahydrocarbazolone M2->M3 Reductive elimination/ Cyclization

Caption: General reaction pathways for tetrahydrocarbazolone synthesis.

experimental_workflow General Experimental Workflow Start Start Setup Reaction Setup: - Combine reactants, solvent, and catalyst - Establish inert atmosphere if needed Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor progress (TLC, GC, etc.) Setup->Reaction Workup Work-up: - Quench reaction - Aqueous extraction Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

References

A Head-to-Head Comparison of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and neuroprotective effects. This guide provides a comprehensive head-to-head comparison of various analogs, supported by experimental data, to aid in the rational design and development of novel therapeutics.

This comparative analysis focuses on two key therapeutic areas where these analogs have shown significant promise: oncology and neurodegenerative diseases. The cytotoxic effects against various cancer cell lines and the inhibitory activity against key enzymes in neurodegenerative pathways, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are presented.

Quantitative Data Summary

The biological activity of various this compound analogs is summarized in the tables below. The data is presented as half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Anticancer Activity of this compound Analogs

The cytotoxic effects of various analogs have been evaluated against a panel of human cancer cell lines. The IC50 values demonstrate the potency of these compounds in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
1a MCF-7 (Breast)7.24 (nM)[1]
1b HCT116 (Colon)>100[1]
2a U87MG (Glioma)17.97[2]
2b U87MG (Glioma)15.25[2]
3a HTB-26 (Breast)10 - 50[3]
3b PC-3 (Prostate)10 - 50[3]
3c HepG2 (Liver)10 - 50[3]
3d HCT116 (Colon)22.4[3]
4a A549 (Lung)Not specified[3]
Carbazole Amide/Hydrazone Derivatives 7901 (Gastric adenocarcinoma)9.77 ± 8.32[4]
Carbazole Amide/Hydrazone Derivatives A875 (Human melanoma)11.8 ± 1.26[4]
Cholinesterase Inhibitory Activity of this compound Analogs

Several analogs have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 3 AChESelective Inhibition
Compound 4 AChESelective Inhibition
Compound 17 AChESelective Inhibition
Compound 15g BChE0.11[3]
All derivatives in study AChE> 100[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound analogs

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: The respective enzyme (AChE or BChE) is added to the wells, and the plate is incubated for a short period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound analogs.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., Phenylhydrazine, Cyclohexanone derivatives) synthesis Fischer Indole Synthesis or other synthetic routes start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Ellman's Method) characterization->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis enzyme_inhibition->data_analysis sar SAR Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_stimulus Cellular Stress cluster_response DNA Damage Response (DDR) carbazole Carbazole Analog (DNA Intercalating Agent/ Topoisomerase Inhibitor) dna_damage DNA Double-Strand Breaks carbazole->dna_damage Induces atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr Activates chk1_chk2 CHK1/CHK2 Activation atm_atr->chk1_chk2 Phosphorylates p53 p53 Stabilization and Activation chk1_chk2->p53 Phosphorylates bax Bax Upregulation p53->bax Transcriptionally activates cytochrome_c Cytochrome c Release from Mitochondria bax->cytochrome_c Promotes caspases Caspase Cascade Activation cytochrome_c->caspases Activates apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induced by DNA-damaging this compound analogs.

Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of potent bioactive molecules. The presented data highlights the significant potential of these analogs as anticancer and neuroprotective agents. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to provide a solid foundation for researchers to build upon. Future structure-activity relationship (SAR) studies, guided by the comparative data in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of novel and effective therapies.

References

Cross-validation of biological assay results for novel carbazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of recently developed carbazole-based inhibitors, focusing on their biological activities and the assays used for their validation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Carbazole and its derivatives represent a significant class of heterocyclic compounds that are actively being investigated for a wide range of therapeutic applications.[1] Their rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to compounds with potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This guide summarizes key quantitative data from biological assays of novel carbazole inhibitors and provides an overview of the experimental protocols used to generate these results.

Comparative Analysis of Inhibitor Potency

The efficacy of novel carbazole derivatives has been demonstrated across various biological targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of activity for several recently synthesized compounds.

Table 1: Antiproliferative Activity of Carbazole Derivatives

A series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines using the MTS assay.[4] Compounds 10 and 11 , containing an oxadiazole moiety, generally exhibited stronger activity compared to those with a benzenesulfonohydrazide group (compounds 2–5 ).[4]

CompoundHepG2 (IC50, µM)HeLa (IC50, µM)MCF7 (IC50, µM)CaCo-2 (IC50, µM)
Compound 9 -7.59--
Compound 10 7.6810.096.4443.7 - 187.23
Compound 11 ---43.7 - 187.23
Compounds 2-5 ---43.7 - 187.23
5-FU (Control) ----

Data sourced from a 2023 study on new carbazole derivatives.[4]

Table 2: Enzyme Inhibition and Antioxidant Activity

Carbazole derivatives have also been identified as potent enzyme inhibitors and antioxidants. A study on carbazole-thiosemicarbazone hybrids revealed their potential as Topoisomerase II (Topo II) inhibitors with significant antiproliferative activity against various cancer cell lines.[5] Another investigation highlighted carbazole-thiazole conjugates as effective tyrosinase inhibitors.[6] Furthermore, the antioxidant capacity of certain derivatives was quantified using the DPPH radical scavenging assay.[4]

Compound ClassTarget / AssayKey Findings (IC50, µM)Reference Compounds
Carbazole-Thiosemicarbazone HybridsTopo II / Antiproliferative (MG63 cells)C1 : 2.14, C3 : 2.39VP-16
Carbazole-Thiazole ConjugatesTyrosinase InhibitionK1 : 59.36, K3 : 45.95Kojic Acid (72.27), Ascorbic Acid (386.50)
Benzenesulfonohydrazide/Oxadiazole CarbazolesDPPH Radical ScavengingCompound 4 : 1.05, Compound 9 : 5.15Trolox (2.08)

Data compiled from multiple studies.[4][5][6]

Table 3: Antimicrobial Activity of N-Substituted Carbazoles

The introduction of different moieties to the carbazole nitrogen has yielded compounds with significant antimicrobial properties. The activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in disc diffusion assays.[3][7]

Compound TypeTarget OrganismActivity Measure
1,2,4-Triazole Substituted CarbazoleC. albicansMIC: 2–4 µg/mL
Imidazole Substituted CarbazoleS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosaFavorable Antibacterial Efficacy
Piperazinyl-Oxadiazole CarbazolesHuman Breast Cancer (MCF-7)LC50: 35.6 - 80.0 µg/mL

Data sourced from reviews on N-substituted carbazole derivatives.[3][7]

Key Signaling Pathways and Experimental Workflows

The mechanism of action of many carbazole inhibitors involves the modulation of key cellular signaling pathways. For instance, some carbazoles have been shown to act as allosteric MEK inhibitors or to downregulate the JAK/STAT signaling pathway, which is often implicated in cancer.[1][8] A clear understanding of the experimental workflow is crucial for the cross-validation of these findings.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3 Carbazole Carbazole Inhibitor Carbazole->MEK Allosteric Inhibition Carbazole->STAT3 Downregulation

Caption: Simplified diagram of the MAPK/ERK and JAK/STAT signaling pathways targeted by carbazole inhibitors.

A typical workflow for evaluating novel inhibitors involves synthesis, initial screening for biological activity, and more detailed mechanistic studies for promising candidates.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_validation Mechanistic Validation Start Carbazole Starting Material Synthesis Chemical Synthesis (e.g., N-substitution, Cyclization) Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Assay Cell-Based Assays (e.g., MTS for Proliferation) Purification->Cell_Assay Enzyme_Assay Biochemical/Enzyme Assays (e.g., Kinase, Tyrosinase) Purification->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Disc Diffusion, MIC) Purification->Antimicrobial_Assay ADMET In Silico ADMET Prediction Purification->ADMET Pathway_Analysis Pathway Analysis (e.g., Western Blot for p-ERK/p-STAT) Cell_Assay->Pathway_Analysis Docking Molecular Docking Enzyme_Assay->Docking

Caption: General experimental workflow for the development and validation of novel carbazole inhibitors.

Detailed Experimental Protocols

Reproducibility and cross-validation of results are fundamental in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of carbazole inhibitors.

Cell Viability/Antiproliferative (MTS) Assay

This colorimetric assay is used to assess cell viability in response to a test compound.[4]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized carbazole derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these solutions and incubated for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[4]

  • MTS Reagent: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours at 37°C. The MTS tetrazolium salt is bioreduced by viable cells into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

DPPH Radical Scavenging (Antioxidant) Assay

This assay measures the ability of a compound to act as a free radical scavenger.[4]

  • Sample Preparation: Solutions of the carbazole compounds are prepared at various concentrations in a suitable solvent (e.g., methanol). A standard antioxidant, such as Trolox, is used as a positive control.[4]

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. In a 96-well plate or cuvettes, the test compound solutions are mixed with the DPPH solution. A blank control contains only DPPH and methanol.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored product, leading to a decrease in absorbance.

  • Calculation: The percentage of DPPH inhibition is calculated using the formula: [(Abs_blank - Abs_sample) / Abs_blank] * 100%. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[4]

Tyrosinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.[6]

  • Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used as the enzyme and substrate, respectively.

  • Assay Buffer: The assay is typically performed in a phosphate buffer (e.g., pH 6.8).

  • Reaction: In a 96-well plate, the test compound (dissolved in a suitable solvent), assay buffer, and tyrosinase solution are mixed and pre-incubated. The reaction is initiated by adding the L-DOPA substrate.

  • Measurement: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.

  • Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from dose-response curves. Kojic acid is often used as a standard inhibitor for comparison.[6]

References

Safety Operating Guide

Proper Disposal of 2,3,4,9-tetrahydro-1H-carbazol-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a compound that requires careful management as hazardous waste.

Hazard Profile of this compound

Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]

Given these hazards, this compound must be treated as hazardous waste and must not be disposed of in standard laboratory trash or flushed down the drain[2][3].

Experimental Protocol: Disposal of this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including the pure compound and any contaminated materials.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • A designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The original manufacturer's container is often a suitable choice[4].

  • Hazardous waste labels, as provided by your institution's Environmental Health and Safety (EHS) department.

  • A designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

Step-by-Step Procedure:

  • Waste Identification and Segregation:

    • Treat all solid this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent paper) as hazardous waste[2][3].

    • Do not mix this waste with other incompatible waste streams.

  • Container Preparation and Labeling:

    • Select a waste container that is in good condition, free of leaks, and has a secure screw-on cap[4][5].

    • Before adding any waste, affix a hazardous waste label to the container. The label must include the full chemical name ("this compound") and a clear indication that it is "Hazardous Waste"[5].

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container. If using the original manufacturer's container, ensure the original label is not defaced[4].

    • For contaminated lab supplies like gloves and wipes, double-bag them in clear plastic bags before placing them in the solid waste container to allow for visual inspection[4].

    • Keep the waste container securely closed at all times, except when adding waste[3][4][5].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of waste generation[6].

    • Ensure the SAA is away from general work areas and sources of ignition.

    • Utilize secondary containment, such as a tray or bin, to capture any potential leaks from the primary container[3][4].

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor[4].

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent[3][5].

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste[5].

    • After triple-rinsing and air-drying, deface the hazard labels on the container before disposing of it in the regular trash or recycling, in accordance with institutional policy[3][5].

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages in the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of Waste (Solid this compound and contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Labeled, Compatible Container B->C Safe Handling D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D Secure Storage E Request Waste Pickup from EHS or Licensed Contractor D->E Compliance Check F Transportation to a Treatment, Storage, and Disposal Facility (TSDF) E->F Manifest Tracking G Final Disposal (e.g., Incineration) F->G Regulated Process

Caption: Workflow for the proper disposal of this compound.

This structured approach to waste management is essential for maintaining a safe laboratory environment, protecting the broader environment, and adhering to all relevant regulations. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) when available.

References

Essential Safety and Operational Guide for 2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2,3,4,9-tetrahydro-1H-carbazol-1-one, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection TypeSpecificationReference Standard(s)
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing to prevent skin exposure.EN 374 (Gloves)
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.EN 149

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize risks.

Handling:

  • Ventilation: Always handle in a well-ventilated area or within a chemical fume hood.[1][2][3]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2] Avoid formation of dust and aerosols.[1]

  • Tools: Use non-sparking tools to prevent ignition.[1]

  • Hygiene: Wash hands thoroughly after handling and before any breaks.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3]

Storage:

  • Container: Store in a tightly closed, suitable container.[1][2]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]

Emergency and First Aid Measures

Immediate and appropriate responses to exposure are crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][4]

  • Clean-up: Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Chemical: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Packaging: Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS B Don PPE A->B C Prepare Work Area B->C D Weigh/Measure in Ventilated Area C->D E Perform Experiment D->E F Store Properly E->F G Segregate Waste F->G I Decontaminate Work Area F->I H Dispose via Licensed Contractor G->H J Remove & Dispose of PPE I->J K Wash Hands J->K

Caption: Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-carbazol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.